L2H2-6OTD intermediate-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O6 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
ROGULVVSLYGJPQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1(N([C@@H](CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L2H2-6OTD: A G-Quadruplex Stabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
L2H2-6OTD is a synthetic macrocyclic hexaoxazole derivative of telomestatin, recognized for its potent activity as a G-quadruplex (G4) ligand. By selectively binding to and stabilizing G4 structures within telomeric DNA, L2H2-6OTD effectively inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells. This targeted mechanism of action has positioned L2H2-6OTD as a compound of significant interest in the development of novel anticancer therapeutics. This guide provides a comprehensive overview of the fundamental properties of L2H2-6OTD, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Core Properties of L2H2-6OTD
L2H2-6OTD is a complex heterocyclic molecule. While extensive physicochemical data is not broadly available in public literature, key identifiers and properties have been reported.
| Property | Value | Reference |
| Chemical Formula | C30H30N10O8 | [1][2] |
| Molecular Weight | 658.62 g/mol | [2] |
| CAS Number | 1016263-75-4 | [1][2] |
| Solubility | Soluble in H2O (≥ 100 mg/mL) | [3] |
| Storage | Store at -20°C | [1][4] |
Biological and Pharmacological Data
The primary biological function of L2H2-6OTD is the inhibition of telomerase through the stabilization of G-quadruplex DNA. This activity has been quantified in various studies.
| Parameter | Value | Assay | Cell Line | Reference |
| Telomerase Inhibition (IC50) | 15 nM | TRAP Assay | PC3 | [1][4][5][6] |
| G4 Stabilization (ΔTm) | +16 °C | CD Melting | - | [7] |
Synthesis Overview
The synthesis of L2H2-6OTD and its derivatives, such as the L2H2-6OTD-dimer, is a multi-step process involving the coupling of precursor molecules. While the specific details for "L2H2-6OTD intermediate-2" are not publicly available, the general synthetic scheme for a related dimer provides insight into the complexity of the process.
Signaling Pathway and Mechanism of Action
L2H2-6OTD exerts its biological effect by targeting the telomeres at the ends of chromosomes. The G-rich overhang of telomeric DNA can fold into a G-quadruplex structure. L2H2-6OTD binds to and stabilizes this conformation, which in turn inhibits the telomerase enzyme from elongating the telomeres. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of L2H2-6OTD with G-quadruplex DNA and its effect on telomerase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of L2H2-6OTD to G-quadruplex DNA. The principle is that DNA bound to a ligand will migrate more slowly through a gel than unbound DNA.
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., telo24: (TTAGGG)4)
-
Unlabeled competitor DNA
-
Binding buffer (e.g., Tris-HCl, KCl, MgCl2)
-
L2H2-6OTD stock solution
-
Native polyacrylamide gel (e.g., 12%)
-
TBE buffer
-
Fluorescence gel imager
Protocol:
-
Prepare binding reactions by mixing the fluorescently labeled oligonucleotide, binding buffer, and varying concentrations of L2H2-6OTD.
-
For competition assays, add an excess of unlabeled G-quadruplex DNA.
-
Incubate the reactions at room temperature to allow binding to reach equilibrium.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front nears the bottom.
-
Visualize the gel using a fluorescence imager. A shift in the mobility of the labeled DNA indicates binding of L2H2-6OTD.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the conformational changes in DNA upon ligand binding and to assess the thermal stability of the G-quadruplex-ligand complex.
Materials:
-
G-quadruplex-forming oligonucleotide
-
CD buffer (e.g., potassium phosphate, KCl)
-
L2H2-6OTD stock solution
-
CD spectrometer with a temperature controller
-
Quartz cuvette
Protocol for Titration:
-
Prepare a solution of the oligonucleotide in CD buffer in a quartz cuvette.
-
Record the CD spectrum of the DNA alone.
-
Add increasing aliquots of the L2H2-6OTD stock solution to the cuvette.
-
Record the CD spectrum after each addition and incubation.
-
Changes in the CD spectrum indicate conformational changes in the DNA upon binding.
Protocol for Melting Assay:
-
Prepare a sample of the oligonucleotide with a saturating concentration of L2H2-6OTD in CD buffer.
-
Monitor the CD signal at a wavelength characteristic of the G-quadruplex structure (e.g., 295 nm) as the temperature is increased from a low to a high temperature (e.g., 20°C to 95°C).
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of L2H2-6OTD indicates stabilization of the structure.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD.
Materials:
-
Cell lysate containing active telomerase
-
TRAP buffer
-
dNTPs
-
TS primer (telomerase substrate)
-
ACX primer (reverse primer)
-
Taq polymerase
-
L2H2-6OTD stock solution
-
PCR thermocycler
-
Polyacrylamide gel and electrophoresis equipment
-
Gel staining dye or fluorescently labeled primer and imager
Protocol:
-
Prepare cell lysates from a telomerase-positive cell line.
-
Set up the TRAP reaction by mixing the cell lysate, TRAP buffer, dNTPs, TS primer, and varying concentrations of L2H2-6OTD.
-
Incubate at room temperature to allow telomerase to extend the TS primer.
-
Add the ACX primer and Taq polymerase.
-
Perform PCR to amplify the telomerase extension products.
-
Resolve the PCR products on a polyacrylamide gel.
-
Stain the gel or visualize if using a fluorescent primer. The intensity of the characteristic DNA ladder is proportional to the telomerase activity. A decrease in ladder intensity with increasing L2H2-6OTD concentration indicates inhibition.
Experimental Workflow Overview
The evaluation of a potential G-quadruplex ligand like L2H2-6OTD typically follows a standardized workflow to characterize its binding, specificity, and cellular activity.
Conclusion
L2H2-6OTD is a potent and specific G-quadruplex stabilizing agent with significant telomerase inhibitory activity. Its mechanism of action, targeting a unique DNA secondary structure that is implicated in cancer cell immortality, makes it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of L2H2-6OTD and other molecules in this class. Further research, particularly focusing on in vivo efficacy and safety, is warranted to fully elucidate its therapeutic potential.
References
- 1. L2H2-6OTD - Immunomart [immunomart.com]
- 2. apexbt.com [apexbt.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. L2H2-6OTD intermediate-3_TargetMol [targetmol.com]
- 5. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L2H2-6OTD|CAS 1016263-75-4|DC Chemicals [dcchemicals.com]
- 7. In vitro assays predictive of telomerase inhibitory effect of G-quadruplex ligands in cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Structure of L2H2-6OTD Dimer Precursors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular architecture and synthesis of key intermediates in the preparation of the G-quadruplex ligand, L2H2-6OTD dimer. The information presented is collated from peer-reviewed scientific literature, offering insights for researchers in medicinal chemistry and drug development.
I. Introduction to L2H2-6OTD and its Dimeric Form
L2H2-6OTD is a macrocyclic hexaoxazole derivative that has garnered significant interest for its ability to interact with and stabilize G-quadruplex structures in DNA.[1][2][3][4] These structures are implicated in critical cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The dimeric form, L2H2-6OTD-dimer (referred to as compound 3 in several studies), has demonstrated enhanced stabilization of long telomeric DNA and potent telomerase inhibitory activity, making it a promising candidate for anticancer drug development.[1][5][6] Understanding the structure of the intermediates in its synthesis is crucial for the optimization of its production and the development of new analogs.
II. The Synthetic Pathway to L2H2-6OTD-dimer
The synthesis of the L2H2-6OTD-dimer involves a multi-step process, as outlined in various research articles. While a specific "intermediate-2" is not explicitly named in the literature, the synthetic schemes consistently number the intermediate compounds. This guide will focus on the structures of these numbered intermediates leading to the final dimeric product. The synthesis described starts from a protected diamine precursor.[1][7]
Below is a diagram illustrating the logical progression of the synthesis of the L2H2-6OTD-dimer, highlighting the key intermediate stages.
Caption: Synthetic pathway of L2H2-6OTD-dimer.
III. Structural Elucidation of Key Intermediates
The synthesis of the L2H2-6OTD-dimer (compound 3 ) proceeds through several well-defined intermediates. The structures of these precursors are detailed below.
-
Intermediate 5: The Ns-Protected Monomer Following the selective deprotection of the Cbz group from a diamine precursor (compound 4 ), the resulting amine is protected with a 2-nitrobenzenesulfonyl (Ns) group to yield intermediate 5 .[1][7] This step is crucial for directing the subsequent dimerization reaction.
-
Intermediate 6: The Linked Dimer Two molecules of the Ns-protected intermediate 5 are linked together using 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate.[1] This reaction forms the core dimeric structure of intermediate 6 .
-
Intermediate 7: The Boc-Protected Dimer The two Ns groups in intermediate 6 are then converted to Boc (tert-butyloxycarbonyl) groups. This is achieved through treatment with thiophenol followed by the addition of (Boc)2O, resulting in intermediate 7 .[1] This change in protecting groups is a key step towards the final deprotection to yield the active dimer.
The final step in the synthesis is the deprotection of all four Boc groups from intermediate 7 using trifluoroacetic acid (TFA) to produce the L2H2-6OTD-dimer (3 ).[1]
IV. Experimental Protocols
The following experimental methodologies are based on the synthesis of the L2H2-6OTD-dimer as described in the scientific literature.[1]
Synthesis of Ns-Protected Intermediate (5): The Cbz group of the diamine precursor (4 ) is selectively deprotected using hydrogen in the presence of a Pd(OH)2 catalyst. The resulting amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group to yield compound 5 .[1]
Synthesis of Linked Dimer Intermediate (6): The Ns-protected diamine 5 is reacted with 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate to afford the dimer 6 .[1]
Synthesis of Boc-Protected Intermediate (7): Intermediate 6 is treated with thiophenol to remove the Ns groups, followed by protection with di-tert-butyl dicarbonate ((Boc)2O) to give the tetra-Boc protected dimer 7 .[1]
Synthesis of L2H2-6OTD-dimer (3): The four Boc protecting groups on intermediate 7 are removed by treatment with trifluoroacetic acid (TFA) to yield the final product, L2H2-6OTD-dimer (3 ).[1]
V. Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the L2H2-6OTD-dimer.
| Reaction Step | Product | Yield (%) | Reference |
| Ns-protection of deprotected diamine 4 | Intermediate 5 | 69 | [1] |
| Dimerization of Intermediate 5 | Intermediate 6 | 53 | [1] |
| Conversion of Ns to Boc groups (from Intermediate 6) | Intermediate 7 | 71 (2 steps) | [1] |
| Deprotection of Boc groups from Intermediate 7 | L2H2-6OTD-dimer (3) | 99 | [1] |
VI. Biological Activity and Interaction
The L2H2-6OTD-dimer (3 ) has been shown to interact with long telomeric DNA, inducing an anti-parallel G-quadruplex structure.[1][5][6] This interaction leads to a more efficient stabilization of long telomeric DNA compared to its monomeric counterpart, L2H2-6OTD (2 ).[1] Notably, the dimer exhibits potent telomerase inhibitory activity, with a reported IC50 value of 7.5 nM.[1][6]
The interaction of G-quadruplex ligands with telomeric DNA is a critical area of research in the development of novel anticancer therapeutics. The workflow for evaluating such interactions often involves a series of biophysical and biochemical assays.
Caption: Workflow for evaluating ligand-DNA interaction.
VII. Conclusion
The synthesis of the L2H2-6OTD-dimer involves a series of well-characterized intermediates. Understanding the structure and synthesis of these precursors is fundamental for the advancement of G-quadruplex ligands as therapeutic agents. The potent biological activity of the L2H2-6OTD-dimer underscores the importance of continued research in this area.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Lig… [ouci.dntb.gov.ua]
- 6. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L2H2-6OTD Intermediate-2: A Technical Guide to a Potent G-Quadruplex Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are implicated in a range of critical cellular processes, including telomere maintenance and oncogene expression. Their prevalence in cancer cells and their distinct structure compared to duplex DNA make them an attractive target for therapeutic intervention. L2H2-6OTD and its derivatives have emerged as a promising class of G-quadruplex stabilizing ligands. This technical guide provides a comprehensive overview of L2H2-6OTD, focusing on its role as a G-quadruplex ligand. While specific data for a compound named "L2H2-6OTD intermediate-2" is not available in the public domain, this document will focus on the well-characterized parent compound, L2H2-6OTD, and its closely related dimer, which are potent G-quadruplex binders. This guide details their interaction with G-quadruplex DNA, summarizes key quantitative data, provides methodologies for relevant experimental protocols, and illustrates the putative signaling pathways affected by their activity.
Introduction to L2H2-6OTD as a G-Quadruplex Ligand
L2H2-6OTD is a macrocyclic hexaoxazole compound that has demonstrated a strong affinity and selectivity for G-quadruplex structures, particularly those found in human telomeres. Its planar aromatic core allows for efficient π-π stacking interactions with the G-quartets, the hallmark of the G-quadruplex structure. This binding stabilizes the G4 conformation, thereby interfering with the cellular machinery that interacts with these sequences. For instance, stabilization of telomeric G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for telomere elongation and immortalization of cancer cells.
The chemical structure of L2H2-6OTD features side chains that can be modified to enhance its binding affinity and selectivity. A notable derivative is the L2H2-6OTD dimer, which has shown even greater potency in G-quadruplex stabilization and telomerase inhibition compared to the monomeric form.
Quantitative Data on L2H2-6OTD and its Dimer
The following tables summarize the key quantitative data for L2H2-6OTD and its dimer, providing a comparative view of their efficacy as G-quadruplex ligands.
Table 1: Telomerase Inhibition by L2H2-6OTD and its Dimer
| Compound | Assay | Target | IC50 (nM) | Reference |
| L2H2-6OTD (monomer) | TRAP Assay | Telomerase | 15 | [1] |
| L2H2-6OTD-dimer | TRAP Assay | Telomerase | 7.5 | [1] |
Table 2: G-Quadruplex Stabilization by L2H2-6OTD
| Compound | Assay | G4 DNA | Cation | ΔTm (°C) | Reference |
| L2H2-6OTD (monomer) | FRET Melting Assay | Flu-telo21 | K+ | ~25-30 | [2] |
Note: ΔTm represents the increase in the melting temperature of the G-quadruplex DNA upon binding of the ligand, indicating stabilization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of L2H2-6OTD with G-quadruplexes.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformation of G-quadruplexes and the changes induced by ligand binding. L2H2-6OTD has been shown to induce an anti-parallel topology in telomeric G-quadruplex DNA.
Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.
-
Prepare a stock solution of L2H2-6OTD in a compatible solvent (e.g., DMSO).
-
-
CD Measurement:
-
Perform CD measurements on a spectropolarimeter equipped with a temperature controller.
-
Record the CD spectra from 220 nm to 320 nm at a constant temperature (e.g., 25°C).
-
For titration experiments, add increasing concentrations of the L2H2-6OTD stock solution to the G-quadruplex sample and record the spectrum after each addition.
-
The characteristic CD spectrum for an anti-parallel G-quadruplex shows a positive peak around 295 nm and a negative peak around 260 nm.
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are used to determine the thermal stability of G-quadruplexes and the stabilizing effect of ligands.
Protocol for FRET Melting Assay:
-
Sample Preparation:
-
Use a G-quadruplex-forming oligonucleotide dually labeled with a FRET pair, such as FAM (fluorescein) as the donor and TAMRA (tetramethylrhodamine) as the acceptor (e.g., Flu-telo21).
-
Prepare the labeled oligonucleotide in a buffer containing a cation that supports G-quadruplex formation (e.g., K+).
-
Prepare solutions of the oligonucleotide alone and with the L2H2-6OTD ligand at a desired concentration.
-
-
FRET Measurement:
-
Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.
-
Excite the donor fluorophore (FAM) and measure the emission of both the donor and acceptor (TAMRA).
-
Increase the temperature gradually from room temperature to 95°C, recording the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant change in the FRET signal.
-
The change in melting temperature (ΔTm) is calculated as the difference between the Tm with and without the ligand.
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD.
Protocol for TRAP Assay:
-
Cell Lysate Preparation:
-
Prepare cell extracts from a telomerase-positive cell line (e.g., a cancer cell line).
-
Lyse the cells in a suitable buffer to release the telomerase enzyme.
-
-
Telomerase Reaction:
-
Set up a reaction mixture containing the cell lysate, a telomerase substrate primer, dNTPs, and the L2H2-6OTD inhibitor at various concentrations.
-
Incubate the reaction at 30°C to allow telomerase to add telomeric repeats to the substrate primer.
-
-
PCR Amplification:
-
Amplify the telomerase extension products by PCR using a forward and a reverse primer.
-
Include an internal control in the PCR reaction for normalization.
-
-
Detection:
-
Analyze the PCR products by gel electrophoresis. The intensity of the characteristic DNA ladder is proportional to the telomerase activity.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
-
Signaling Pathways and Cellular Effects
Stabilization of telomeric G-quadruplexes by L2H2-6OTD is hypothesized to trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. While the precise signaling pathway for L2H2-6OTD is still under investigation, the known consequences of telomeric G-quadruplex stabilization by similar ligands provide a putative model.
Putative Signaling Pathway
The stabilization of telomeric G-quadruplexes by L2H2-6OTD can lead to telomere dysfunction. This is perceived by the cell as DNA damage, initiating a DNA damage response (DDR). The primary signaling kinases involved in this response are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
Caption: Putative signaling pathway initiated by L2H2-6OTD.
Experimental Workflow for Cellular Assays
Investigating the cellular effects of L2H2-6OTD involves a series of experiments to confirm the proposed mechanism of action.
Caption: Workflow for cellular characterization of L2H2-6OTD.
Conclusion and Future Directions
L2H2-6OTD and its derivatives represent a potent class of G-quadruplex stabilizing ligands with significant potential as anti-cancer agents. Their ability to selectively target and stabilize G-quadruplex structures, leading to telomerase inhibition and the induction of a DNA damage response, underscores their therapeutic promise. The quantitative data presented in this guide highlight the efficacy of these compounds in biochemical and cellular assays.
Future research should focus on elucidating the precise molecular interactions of L2H2-6OTD with various G-quadruplex topologies to improve selectivity. Furthermore, a detailed investigation into the specific signaling pathways activated by L2H2-6OTD in different cancer cell types is crucial for understanding its mechanism of action and for the rational design of combination therapies. The development of more potent and selective analogs, guided by the structure-activity relationships of compounds like L2H2-6OTD, will continue to be a key area of focus in the field of G-quadruplex-targeted drug discovery.
References
An In-depth Technical Guide on the Synthesis of a Telomestatin Derivative L2H2-6OTD Dimer, Including Key Intermediates
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the synthesis of a dimeric derivative of L2H2-6OTD, a potent telomerase inhibitor derived from telomestatin. While the specific nomenclature "L2H2-6OTD intermediate-2" was not identified in the reviewed literature, this document outlines the multi-step synthesis of a biologically active L2H2-6OTD dimer, detailing the key intermediates and their transformations. The information presented is collated from published scientific literature and is intended to support research and development in the field of anticancer therapeutics.
L2H2-6OTD and its derivatives are of significant interest due to their ability to stabilize G-quadruplex structures in telomeric DNA.[1] Telomerase, an enzyme crucial for telomere maintenance and overexpressed in the majority of cancer cells, is inhibited by the formation of these G-quadruplex structures, leading to cellular senescence and apoptosis.[2] Consequently, molecules like L2H2-6OTD that promote and stabilize these structures are promising candidates for cancer therapy.[3]
Quantitative Data Summary
The following table summarizes the quantitative data, specifically the yields for each step in the synthesis of the L2H2-6OTD-dimer (3).
| Step | Product | Starting Material | Yield (%) |
| 1 | Intermediate 5 | Diamine 4 | 69 (2 steps) |
| 2 | Intermediate 6 | Diamine 5 | 53 |
| 3 | Intermediate 7 | Dimer 6 | 71 (2 steps) |
| 4 | L2H2-6OTD-dimer (3) | Intermediate 7 | 99 |
Experimental Protocols
The synthesis of the L2H2-6OTD-dimer (3) involves a series of chemical transformations, including deprotection, protection, and coupling reactions.[2][4] The detailed experimental protocols for each key step are provided below.
Step 1: Synthesis of Intermediate 5 The initial step involves the selective deprotection of the Cbz group from diamine 4, followed by the protection of the resulting amine with a 2-nitrobenzenesulfonyl (Ns) group.[2][4]
-
Deprotection of Diamine 4: The Cbz group in diamine 4 is selectively deprotected using hydrogen in the presence of a Palladium(II) hydroxide on carbon (Pd(OH)₂/C) catalyst. The reaction is typically carried out in a solvent mixture of methanol and tetrahydrofuran (MeOH:THF, 1:1) at room temperature for 5 hours.[2][4]
-
Protection to form Intermediate 5: The resulting amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group. This is achieved by reacting the amine with 2-nitrobenzenesulfonyl chloride (NsCl) and triethylamine (Et₃N) in a solvent mixture of dichloromethane and methanol (CH₂Cl₂:MeOH, 9:1). The reaction is initiated at -78 °C and allowed to warm to room temperature over 16 hours. This two-step process from diamine 4 yields intermediate 5 in 69% yield.[2][4]
Step 2: Synthesis of Dimer Intermediate 6 Intermediate 5 is then dimerized using a linker.
-
Dimerization: The diamine 5 is linked with 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at room temperature for 23 hours to give the dimer 6 in 53% yield.[2][4]
Step 3: Synthesis of Intermediate 7 The protecting groups on the dimer are then exchanged.
-
Ns to Boc Conversion: The two Ns groups in dimer 6 are converted to Boc groups. This is a two-step process starting with the treatment of 6 with thiophenol (PhSH) and potassium carbonate (K₂CO₃) in DMF at room temperature for 1.5 hours. This is followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) at room temperature for 12 hours. This process yields intermediate 7 in 71% yield over the two steps.[2][4]
Step 4: Synthesis of L2H2-6OTD-dimer (3) The final step is the deprotection of all Boc groups to yield the final product.
-
Final Deprotection: All four Boc groups in intermediate 7 are deprotected using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature for 3 hours, resulting in the L2H2-6OTD-dimer (3) in 99% yield.[2][4]
Mandatory Visualizations
Synthesis Workflow of L2H2-6OTD-dimer (3)
References
The Core Interaction: A Technical Guide to L2H2-6OTD and its Engagement with Telomeric DNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the interaction between the macrocyclic hexaoxazole, L2H2-6OTD, and human telomeric DNA. L2H2-6OTD has emerged as a potent stabilizer of G-quadruplex (G4) structures within telomeres, leading to the inhibition of telomerase and marking it as a compound of significant interest in the development of novel anti-cancer therapeutics. This document details the quantitative aspects of this interaction, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular pathways.
Quantitative Analysis of L2H2-6OTD Interaction with Telomeric G-Quadruplex DNA
The binding affinity and stabilizing effect of L2H2-6OTD and its dimeric form with telomeric G-quadruplex DNA have been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data.
| Ligand | Target DNA | Method | Parameter | Value | Reference |
| L2H2-6OTD (monomer) | Human Telomeric G-Quadruplex | smDA | Dissociation Constant (Kd) | 22 ± 3 nM | |
| L2H2-6OTD (dimer) | Human Telomeric G-Quadruplex | smDA | Dissociation Constant (Kd) | 20 ± 3 nM | |
| L2H2-6OTD (monomer) | Telomeric DNA | TRAP Assay | Telomerase Inhibition (IC50) | 15 nM | [1] |
| L2H2-6OTD (dimer) | Telomeric DNA | TRAP Assay | Telomerase Inhibition (IC50) | 7.5 nM | [1][2] |
smDA: single-molecule displacement assay; TRAP: Telomerase Repeat Amplification Protocol
| Ligand | Telomeric DNA Length | Method | Parameter | Value (°C) | Reference |
| L2H2-6OTD (monomer) | telo24 | CD Melting | Melting Temperature (Tm) | >85 | |
| L2H2-6OTD (dimer) | telo24 | CD Melting | Melting Temperature (Tm) | 73 | [1] |
| L2H2-6OTD (dimer) | telo48 | CD Melting | Melting Temperature (Tm) | 74 | [1] |
| L2H2-6OTD (dimer) | telo72 | CD Melting | Melting Temperature (Tm) | 70 | [1] |
| L2H2-6OTD (dimer) | telo96 | CD Melting | Melting Temperature (Tm) | 69 | [1] |
| L2H2-6OTD | Human Telomeric G-Quadruplex | FRET-melting | Change in Melting Temp. (ΔTm) | 16 |
CD: Circular Dichroism; FRET: Förster Resonance Energy Transfer; teloN: telomeric DNA with N bases
Signaling Pathway of Telomerase Inhibition by L2H2-6OTD
L2H2-6OTD's primary mechanism of action involves the stabilization of the G-quadruplex structure in the G-rich single-stranded 3' overhang of telomeres. This stabilization prevents the telomerase enzyme from binding to and extending the telomere, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of L2H2-6OTD with telomeric DNA are provided below.
Electrophoresis Mobility Shift Assay (EMSA)
EMSA is utilized to qualitatively assess the binding of L2H2-6OTD to telomeric DNA by observing the change in the electrophoretic mobility of the DNA upon ligand binding.
Protocol Details:
-
DNA Preparation: The telomeric oligonucleotide (e.g., telo24: 5'-TTAGGG TTAGGG TTAGGG TTAGGG-3') is typically dissolved in a buffer containing a cation that promotes G-quadruplex formation, such as 10 mM Tris-HCl (pH 7.5) with 100 mM KCl. The DNA is annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Binding Reaction: The annealed DNA (final concentration typically in the low micromolar range) is incubated with varying concentrations of L2H2-6OTD in the binding buffer for a defined period (e.g., 30 minutes at room temperature) to allow for equilibrium to be reached.
-
Electrophoresis: The samples are loaded onto a native polyacrylamide gel (e.g., 15-20%). Electrophoresis is carried out in a cold room or at 4°C to minimize thermal denaturation of the complexes. The running buffer is typically 1x TBE.
-
Visualization: After electrophoresis, the gel is stained with a fluorescent DNA stain (e.g., SYBR Green I) and imaged using a gel documentation system. A shift in the migration of the DNA band to a higher molecular weight indicates the formation of a DNA-ligand complex.
Circular Dichroism (CD) Spectroscopy and CD Melting
CD spectroscopy is used to determine the topology of the G-quadruplex DNA and to observe conformational changes upon ligand binding. CD melting experiments are performed to assess the thermal stability of the G-quadruplex with and without the ligand.
Protocol Details:
-
Sample Preparation: A solution of the telomeric oligonucleotide (typically 2-5 µM) is prepared in a buffer such as 10 mM Tris-HCl (pH 7.5) containing 100 mM KCl. For binding studies, a stoichiometric amount of L2H2-6OTD is added. The samples are placed in a quartz cuvette with a specific path length (e.g., 1 cm).
-
CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter. The wavelength is scanned from approximately 320 nm to 220 nm at a constant temperature (e.g., 25°C). The spectrum of L2H2-6OTD binding to telomeric DNA typically shows a positive peak around 295 nm, which is characteristic of an antiparallel G-quadruplex structure.
-
CD Melting: The thermal stability is determined by monitoring the change in the CD signal at 295 nm as the temperature is increased at a controlled rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C). The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. The increase in Tm in the presence of L2H2-6OTD (ΔTm) is a measure of the ligand's stabilizing effect.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD.
Protocol Details:
-
Cell Lysate Preparation: A cell extract containing active telomerase is prepared from a cancer cell line (e.g., HeLa cells) using a suitable lysis buffer (e.g., CHAPS lysis buffer). The protein concentration of the lysate is determined.
-
Telomerase Extension: The cell lysate is incubated with a reaction mixture containing a non-telomeric forward primer (TS primer), dNTPs, and varying concentrations of L2H2-6OTD. This reaction is typically carried out at 30°C for 30 minutes, allowing telomerase to add TTAGGG repeats to the 3' end of the TS primer.
-
PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). An internal PCR control is often included to check for PCR inhibition.
-
Detection and Analysis: The PCR products are resolved on a polyacrylamide gel. Active telomerase will produce a characteristic ladder of bands with 6 base pair increments. The intensity of these bands is quantified to determine the level of telomerase activity. The concentration of L2H2-6OTD that inhibits 50% of the telomerase activity (IC50) is calculated from a dose-response curve.
Conclusion
L2H2-6OTD and its dimeric derivative are potent and specific stabilizers of the anti-parallel G-quadruplex structure in human telomeric DNA. This interaction effectively inhibits telomerase activity at nanomolar concentrations, highlighting its potential as a promising strategy for the development of targeted anti-cancer therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and similar G-quadruplex-interacting compounds.
References
Early Research on L2H2-6OTD Series Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and development of the L2H2-6OTD series of compounds. These macrocyclic hexaoxazole derivatives have emerged as potent G-quadruplex stabilizing ligands with significant potential in anticancer therapy. This document outlines their mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to L2H2-6OTD Compounds
The L2H2-6OTD series of compounds are synthetic derivatives of telomestatin, a natural product isolated from Streptomyces anulatus.[1] Structurally, they are characterized by a macrocyclic core of six oxazole rings. A notable derivative, L2H2-6OTD, incorporates two alkylamine side chains, which enhances its solubility and affinity for G-quadruplex (G4) DNA structures.[2] These compounds have garnered significant interest due to their ability to bind to and stabilize G4s, which are non-canonical DNA and RNA structures found in telomeres and the promoter regions of oncogenes.[2][3]
Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism of action for L2H2-6OTD and its analogs is the stabilization of G-quadruplex structures. G4s are four-stranded nucleic acid structures formed in guanine-rich sequences. In normal cellular processes, the formation and resolution of G4s are tightly regulated. However, in cancer cells, the stabilization of G4s by ligands like L2H2-6OTD can disrupt critical cellular functions.
-
Telomerase Inhibition: By stabilizing the G4 structure in the DNA of telomeres, L2H2-6OTD inhibits the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is essential for maintaining telomere length and enabling cellular immortality.[1][4][5][6]
-
Oncogene Transcription Downregulation: G4 structures are also prevalent in the promoter regions of several key oncogenes, including c-MYC and hTERT.[2] L2H2-6OTD can stabilize these G4s, thereby acting as a transcriptional repressor of these genes, leading to reduced cancer cell proliferation.[2]
-
Induction of DNA Damage and Apoptosis: The stabilization of G4 structures can interfere with DNA replication and repair, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8]
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Achievements in the Design of Quadruplex-Interactive Small Molecules [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L2H2-6OTD|CAS 1016263-75-4|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
L2H2-6OTD intermediate-2 experimental protocol
Application Notes: L2H2-6OTD intermediate-2
Topic: this compound Experimental Protocol Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic macrocyclic hexaoxazole and an analogue of telomestatin.[1][2][3] It functions as a G-quadruplex (G4) ligand, which are structures that can form in guanine-rich regions of nucleic acids, particularly in human telomeres.[1][2][4] The primary mechanism of action for L2H2-6OTD involves binding to and stabilizing these G4 structures. This stabilization effectively inhibits the activity of telomerase, an enzyme critical for maintaining telomere length and overexpressed in many cancer cells.[4][5] Due to its potent telomerase inhibitory activity, L2H2-6OTD and its derivatives are considered promising candidates for anticancer drug development.[1] The "intermediate-2" designation indicates its role as a precursor in the synthesis of other molecules, such as antibody-drug conjugates (ADCs) or dimerized G4 ligands.[5][6]
Signaling Pathway and Mechanism of Action
L2H2-6OTD exerts its biological effect by physically interacting with the G-quadruplex structure of telomeric DNA. By binding to the G4 structure, it prevents the telomerase enzyme from accessing and elongating the telomeres. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells. The dimer form of L2H2-6OTD has been shown to be even more effective at stabilizing these structures.[4][5]
Quantitative Data
The telomerase inhibitory activity of L2H2-6OTD and its dimerized form has been quantified using Telomerase Repeat Amplification Protocol (TRAP) assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency of these compounds, with the dimer showing superior activity.
| Compound | Target | Assay | IC₅₀ Value | Reference |
| L2H2-6OTD (monomer) | Telomerase | TRAP Assay | 15 nM | [5] |
| L2H2-6OTD-dimer | Telomerase | TRAP Assay | 7.5 nM | [4][5] |
| L2H2-6M(2)OTD (analogue) | Telomerase | TRAP Assay | 20 nM | [1][2] |
Experimental Protocols
Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay is used to measure the telomerase inhibitory activity of compounds in a cell-free system.
Objective: To determine the IC₅₀ value of L2H2-6OTD.
Materials:
-
PC3 cell lysate (as a source of telomerase)
-
L2H2-6OTD (monomer or dimer) at various concentrations
-
TRAP assay kit (containing primers, dNTPs, Taq polymerase)
-
PCR thermocycler
-
Gel electrophoresis equipment and DNA stain (e.g., SYBR Green)
Procedure:
-
Prepare serial dilutions of L2H2-6OTD in the appropriate buffer.
-
In PCR tubes, mix the PC3 cell lysate with the various concentrations of the L2H2-6OTD compound. Include a no-inhibitor control and a heat-inactivated lysate control.
-
Incubate the mixture to allow the compound to interact with the telomerase enzyme.
-
Add the TRAP assay reaction mix, which includes a substrate primer that telomerase can extend.
-
Perform the telomerase extension step according to the kit's recommended temperature and time.
-
Carry out PCR amplification of the telomerase-extended products.
-
Analyze the PCR products using polyacrylamide gel electrophoresis (PAGE). The presence of a ladder of bands indicates telomerase activity.
-
Quantify the intensity of the bands to determine the level of telomerase activity at each compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of L2H2-6OTD that reduces telomerase activity by 50%.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to evaluate the interaction of L2H2-6OTD with telomeric DNA and its ability to induce or stabilize a G-quadruplex structure.[5]
Objective: To confirm that L2H2-6OTD induces an anti-parallel G-quadruplex topology in telomeric DNA.
Materials:
-
Oligonucleotides representing human telomeric DNA sequences (e.g., telo24: (TTAGGG)₄).[5]
-
L2H2-6OTD compound.
-
CD Spectropolarimeter.
-
Quartz cuvettes.
-
Potassium-containing buffer (to facilitate G4 formation).
Procedure:
-
Anneal the telomeric DNA oligonucleotide in the potassium-containing buffer to form a baseline G4 structure.
-
Record the CD spectrum of the DNA alone. The spectral shape will indicate the initial G4 topology.
-
Perform a CD titration by adding increasing concentrations of L2H2-6OTD to the DNA solution.
-
Record a CD spectrum after each addition and equilibration.
-
Observe changes in the CD spectrum. A shift towards a positive peak around 295 nm and a negative peak around 260 nm is characteristic of an anti-parallel G4 structure.[5]
-
For melting experiments, monitor the CD signal at a characteristic wavelength while slowly increasing the temperature to determine the melting temperature (Tm). An increase in Tm in the presence of L2H2-6OTD indicates stabilization of the G4 structure.[5]
Electrophoresis Mobility Shift Assay (EMSA)
EMSA is used to visually confirm the binding of L2H2-6OTD to telomeric DNA.[5]
Objective: To demonstrate the formation of a complex between L2H2-6OTD and telomeric DNA.
Materials:
-
Radiolabeled or fluorescently labeled telomeric DNA oligonucleotides.
-
L2H2-6OTD compound.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus and buffer.
-
Imaging system (autoradiography or fluorescence scanner).
Procedure:
-
Incubate the labeled DNA probe with increasing concentrations of L2H2-6OTD in a binding buffer.
-
Include a control lane with DNA only.
-
Load the samples onto a native polyacrylamide gel.
-
Run the electrophoresis at a constant voltage. The native conditions preserve the DNA-ligand complexes.
-
Visualize the gel using the appropriate imaging system.
-
A "shift" in the mobility of the DNA band (it will migrate slower) in the presence of L2H2-6OTD indicates the formation of a DNA-ligand complex. The intensity of the shifted band will increase with higher concentrations of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for L2H2-6OTD in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L2H2-6OTD is a potent macrocyclic hexaoxazole compound that functions as a G-quadruplex (G4) ligand and telomerase inhibitor.[1][2][3] In the context of cancer biology, telomerase is overexpressed in the vast majority of tumor cells, playing a critical role in cellular immortalization by maintaining telomere length.[1][4] By stabilizing the G-quadruplex structures within the G-rich telomeric DNA, L2H2-6OTD effectively blocks telomerase activity.[1][2] This inhibition leads to progressive telomere shortening, which in turn can induce cellular senescence and apoptosis in cancer cells, making L2H2-6OTD and its derivatives promising candidates for anticancer drug development.[1][3]
These application notes provide detailed protocols for the utilization of L2H2-6OTD in a cell culture setting to investigate its biological effects.
Mechanism of Action
L2H2-6OTD selectively binds to and stabilizes G-quadruplex structures, which are four-stranded secondary structures that can form in guanine-rich nucleic acid sequences. Telomeric DNA, with its repetitive TTAGGG sequence, is a prime location for the formation of these structures. The stabilization of the G-quadruplex at the 3' G-tail of telomeres by L2H2-6OTD physically obstructs the binding of the telomerase enzyme, thereby inhibiting the addition of telomeric repeats.[1][4] This leads to telomere shortening with each cell division, ultimately triggering a DNA damage response and inducing cell cycle arrest or apoptosis.
Quantitative Data
The following table summarizes the reported inhibitory activity of L2H2-6OTD and its dimer against telomerase.
| Compound | Target | Assay | IC50 Value | Reference |
| L2H2-6OTD (monomer) | Telomerase | TRAP Assay | 15 nM | [1][5] |
| L2H2-6OTD-dimer | Telomerase | TRAP Assay | 7.5 nM | [1][2] |
Experimental Protocols
Preparation of L2H2-6OTD Stock Solution
A critical first step for in vitro studies is the proper solubilization and storage of L2H2-6OTD to ensure its stability and activity.
-
Reconstitution: L2H2-6OTD is typically supplied as a powder. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months).
Cell Line Selection
The choice of cell line is crucial for studying the effects of a telomerase inhibitor.
-
Recommended: Cancer cell lines with high telomerase activity are ideal (e.g., HeLa, A549, MCF-7, PC3).
-
Control: A non-cancerous cell line with low or no telomerase activity (e.g., primary fibroblasts like IMR-90) or telomerase-negative cancer cell lines that utilize the Alternative Lengthening of Telomeres (ALT) pathway (e.g., U2OS) can be used as negative controls.
Determination of Optimal Working Concentration (Dose-Response Assay)
To determine the cytotoxic or cytostatic effects of L2H2-6OTD on a specific cell line, a dose-response assay is recommended.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of L2H2-6OTD in cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 1 nM to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of L2H2-6OTD. Include a vehicle control (medium with the same concentration of DMSO as the highest L2H2-6OTD concentration).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT, XTT, or PrestoBlue assay.
-
Data Analysis: Plot the cell viability against the logarithm of the L2H2-6OTD concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Assessment of Cellular Senescence
Prolonged treatment with a telomerase inhibitor is expected to induce cellular senescence.
-
Long-Term Culture: Culture the selected cancer cell line in the presence of a sub-lethal concentration of L2H2-6OTD (e.g., around the IC25 or IC50 value) for an extended period (e.g., several weeks). Passage the cells as needed.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: After the long-term treatment, fix the cells and perform SA-β-gal staining. Senescent cells will stain blue.
-
Microscopy: Quantify the percentage of blue-stained (senescent) cells using a microscope.
Analysis of Apoptosis
L2H2-6OTD may also induce apoptosis in cancer cells.
-
Treatment: Treat cells with L2H2-6OTD at concentrations around the IC50 value for 24-72 hours.
-
Apoptosis Assay: Use an apoptosis detection kit, such as an Annexin V/Propidium Iodide (PI) staining kit, followed by flow cytometry analysis.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.
-
-
Caspase Activity Assay: Alternatively, measure the activity of caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.
Drug Development Considerations
L2H2-6OTD and its analogs represent a targeted approach to cancer therapy. For drug development professionals, key considerations include:
-
Pharmacokinetics and Pharmacodynamics: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of L2H2-6OTD, as well as its efficacy and safety profile.
-
Combination Therapies: The potential for synergistic effects when combining L2H2-6OTD with other anticancer agents (e.g., DNA damaging agents) should be explored.
-
Biomarker Development: Identifying biomarkers to predict which tumors will be most sensitive to L2H2-6OTD treatment will be crucial for patient stratification in clinical trials. Telomerase activity levels in tumors could be a primary biomarker.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Lig… [ouci.dntb.gov.ua]
- 5. L2H2-6OTD intermediate-3_TargetMol [targetmol.com]
Application Notes and Protocols: L2H2-6OTD Compounds in Telomerase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that maintains the length of telomeres at the ends of chromosomes, is a critical enzyme in cellular immortalization and is over-expressed in approximately 85-90% of cancer cells.[1][2][3] Its role in enabling replicative immortality makes it a prime target for anti-cancer drug development.[1] One promising strategy for telomerase inhibition is the stabilization of G-quadruplex (G4) structures in the G-rich single-stranded 3' overhang of telomeric DNA. The formation of these G4 structures physically obstructs telomerase from binding and extending the telomere, leading to cellular senescence and apoptosis.[4]
L2H2-6OTD and its derivatives are potent G-quadruplex ligands that have demonstrated significant telomerase inhibitory activity. Specifically, the macrocyclic hexaoxazole dimer, referred to as L2H2-6OTD-dimer, has shown superior efficacy in stabilizing long telomeric DNA and inhibiting telomerase compared to its monomeric form.[4] These compounds induce and stabilize an anti-parallel G4 conformation within the telomeric repeats.[4]
This document provides detailed protocols for assessing the telomerase inhibitory activity of L2H2-6OTD compounds using the Telomeric Repeat Amplification Protocol (TRAP) assay, a highly sensitive and widely used method for measuring telomerase activity.[2][5][6][7]
Mechanism of Action: L2H2-6OTD as a Telomerase Inhibitor
L2H2-6OTD compounds function by binding to and stabilizing G-quadruplex structures within the telomeric DNA. This mechanism is depicted in the following pathway:
References
- 1. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Secrets of L2H2-6OTD: Advanced Techniques for Studying DNA Interaction
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals vested in the exploration of G-quadruplex (G4) DNA binders, a comprehensive guide to studying the interaction of the promising ligand L2H2-6OTD with its target has been developed. These detailed application notes and protocols provide a robust framework for characterizing the binding affinity and specificity of this and similar small molecules, paving the way for advancements in anticancer and other therapeutic strategies.
L2H2-6OTD, a macrocyclic hexaoxazole, has emerged as a potent G4 ligand, demonstrating significant potential in telomerase inhibition. Understanding the precise mechanisms of its interaction with G4 DNA is paramount for its development as a therapeutic agent. This document outlines three key biophysical techniques for in-depth analysis of L2H2-6OTD-DNA binding: Electrophoretic Mobility Shift Assay (EMSA), DNA Pulldown Assay, and Surface Plasmon Resonance (SPR).
Quantitative Data Summary
To facilitate a clear comparison of the binding characteristics of L2H2-6OTD and its related compounds, the following table summarizes key quantitative data gathered from various studies.
| Compound | Technique | Target DNA | Parameter | Value | Reference |
| L2H2-6OTD Dimer | TRAP Assay | Telomeric G-quadruplex | IC50 | 7.5 nM | [1] |
| L2H2-6OTD Monomer | TRAP Assay | Telomeric G-quadruplex | IC50 | 15 nM | [1] |
| Telomestatin | Not Specified | Telomeric G-quadruplex | Kd | ~30 nM | [2] |
Application Note 1: Electrophoretic Mobility Shift Assay (EMSA)
Introduction: Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique to qualitatively and quantitatively assess the binding of a ligand, such as L2H2-6OTD, to a specific DNA sequence.[3][4][5] The principle lies in the reduced electrophoretic mobility of a DNA-ligand complex through a non-denaturing polyacrylamide gel compared to the free, unbound DNA.[6] This mobility shift provides direct evidence of a binding event.
Experimental Workflow:
Caption: Workflow for EMSA to study L2H2-6OTD and G4 DNA binding.
Protocol: EMSA for L2H2-6OTD and G-quadruplex DNA
-
Preparation of G-quadruplex DNA:
-
Synthesize or purchase a single-stranded oligonucleotide containing the G-quadruplex forming sequence (e.g., the human telomeric repeat 5'-d(TTAGGG)4-3').
-
To facilitate detection, label the 5' end of the oligonucleotide with a fluorescent dye (e.g., FAM or Cy5).
-
To induce G-quadruplex formation, anneal the oligonucleotide by heating to 95°C for 5 minutes in a buffer containing a stabilizing cation (e.g., 100 mM KCl), followed by slow cooling to room temperature.[3][4]
-
-
Binding Reaction:
-
In a series of microcentrifuge tubes, prepare binding reactions containing a fixed concentration of the fluorescently labeled G4 DNA (e.g., 10-50 nM) and varying concentrations of L2H2-6OTD (e.g., from nanomolar to micromolar range).
-
The binding buffer should be optimized but a typical buffer consists of 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, and 5% glycerol.
-
Include a control reaction with no L2H2-6OTD.
-
Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Native Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a native polyacrylamide gel (e.g., 8-12%) in a buffer compatible with the binding reaction (e.g., 0.5x TBE).
-
Load the binding reactions into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 100-150V) at 4°C to minimize heat-induced dissociation of the complex.
-
-
Detection and Analysis:
-
Visualize the DNA bands using a gel imager capable of detecting the fluorescent label.
-
The unbound G4 DNA will migrate faster, appearing as a lower band, while the L2H2-6OTD-G4 DNA complex will migrate slower, resulting in an upper, "shifted" band.
-
The intensity of the shifted band will increase with increasing concentrations of L2H2-6OTD.
-
For quantitative analysis, the fraction of bound DNA at each ligand concentration can be determined by densitometry. The dissociation constant (Kd) can then be calculated by fitting the data to a binding isotherm.[6]
-
Application Note 2: DNA Pulldown Assay
Introduction: The DNA pulldown assay is a powerful technique for isolating and identifying molecules that bind to a specific DNA sequence.[7][8][9] In the context of L2H2-6OTD, this method can be adapted to confirm its interaction with G4 DNA and to potentially screen for other interacting partners in a complex mixture. The assay utilizes a biotinylated G4 DNA probe that is immobilized on streptavidin-coated beads.
Experimental Workflow:
Caption: Workflow for DNA pulldown assay to study L2H2-6OTD and G4 DNA binding.
Protocol: DNA Pulldown for L2H2-6OTD and G-quadruplex DNA
-
Preparation of Biotinylated G-quadruplex DNA Probe:
-
Synthesize or purchase a 5'-biotinylated oligonucleotide with the desired G4-forming sequence.
-
Anneal the oligonucleotide to form the G4 structure as described in the EMSA protocol.
-
-
Immobilization of DNA Probe:
-
Wash streptavidin-coated magnetic beads with a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM EDTA, 0.1% Tween-20).
-
Incubate the washed beads with the biotinylated G4 DNA probe for 1-2 hours at room temperature with gentle rotation to allow for efficient immobilization.
-
After incubation, wash the beads several times to remove any unbound DNA.
-
-
Binding of L2H2-6OTD:
-
Resuspend the DNA-immobilized beads in the binding buffer.
-
Add L2H2-6OTD at the desired concentration and incubate for 1-2 hours at room temperature with gentle rotation.
-
Include a control with beads only (no DNA) and/or beads with a non-G4 forming DNA sequence to assess non-specific binding.
-
-
Washing and Elution:
-
After incubation, wash the beads extensively with the binding buffer to remove unbound L2H2-6OTD.
-
Elute the bound L2H2-6OTD from the DNA. This can be achieved by various methods, such as heating, using a high salt buffer, or a denaturing agent, depending on the downstream analysis.
-
-
Analysis of Bound Ligand:
-
The eluted fraction can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the presence and quantity of L2H2-6OTD.
-
Application Note 3: Surface Plasmon Resonance (SPR)
Introduction: Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[10][11][12] It provides quantitative information on binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd).[13][14] For studying the L2H2-6OTD-G4 DNA interaction, a biotinylated G4 DNA is typically immobilized on a streptavidin-coated sensor chip. The binding of L2H2-6OTD is then detected as a change in the refractive index at the sensor surface.
Experimental Workflow:
Caption: Workflow for SPR analysis of L2H2-6OTD and G4 DNA interaction.
Protocol: SPR Analysis of L2H2-6OTD and G-quadruplex DNA
-
Sensor Chip Preparation and DNA Immobilization:
-
Use a streptavidin-coated sensor chip.
-
Prepare the biotinylated G4 DNA by annealing as previously described.
-
Immobilize the G4 DNA onto the sensor chip surface by injecting a solution of the DNA over the chip until the desired immobilization level is reached. A reference flow cell should be prepared without DNA to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of L2H2-6OTD solutions in a suitable running buffer (e.g., HBS-EP buffer supplemented with KCl).
-
Inject the L2H2-6OTD solutions over the sensor chip at a constant flow rate.
-
Monitor the association phase, where the SPR signal increases as L2H2-6OTD binds to the immobilized G4 DNA.
-
Following the association phase, switch to flowing only the running buffer over the chip to monitor the dissociation phase, where the SPR signal decreases as L2H2-6OTD dissociates from the DNA.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR response versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
By employing these detailed protocols, researchers can gain a comprehensive understanding of the binding characteristics of L2H2-6OTD with G-quadruplex DNA, a critical step in the rational design and development of novel G4-targeted therapeutics.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 3. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Techniques for the Characterization of G-Quadruplex Structures: EMSA, DMS Footprinting, and DNA Polymerase Stop Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gel-based Analysis of Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule affinity capture of DNA/RNA quadruplexes and their identification in vitro and in vivo through the G4RP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Small-molecule affinity capture of DNA/RNA quadruplexes and their identification in vitro and in vivo through the G4RP protocol | Semantic Scholar [semanticscholar.org]
- 9. Small-molecule affinity capture of DNA/RNA quadruplexes and their identification in vitro and in vivo through the G4RP protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. bio-rad.com [bio-rad.com]
- 14. news-medical.net [news-medical.net]
Application Notes and Protocols for the Synthesis and Purification of L2H2-6OTD Intermediate-2
Introduction
L2H2-6OTD is a macrocyclic hexaoxazole derivative of telomestatin, recognized for its potent activity as a G-quadruplex ligand.[1][2][3] These ligands are of significant interest in cancer research due to their ability to stabilize G-quadruplex structures in telomeric DNA, leading to the inhibition of telomerase, an enzyme overexpressed in the majority of cancer cells.[1][4] The synthesis of L2H2-6OTD and its analogs is a complex process involving multiple steps. This document provides a detailed protocol for the synthesis and purification of "L2H2-6OTD intermediate-2," a key precursor in the formation of the L2H2-6OTD macrocycle. This intermediate is a protected diamine compound, which serves as a foundational building block for the final macrocyclic structure. The protocols outlined below are intended for researchers, scientists, and drug development professionals working on the synthesis of G-quadruplex ligands and related anticancer agents.
Target Molecule Profile: this compound
| Parameter | Value |
| IUPAC Name | (S)-tert-butyl (1-amino-6-(((2-nitrophenyl)sulfonyl)amino)-1-oxohexan-2-yl)carbamate |
| Molecular Formula | C17H26N4O7S |
| Molecular Weight | 430.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate |
| Purity (Target) | >98% (by HPLC) |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from a selectively protected diamine precursor, referred to here as "Diamine Precursor-1". The synthesis involves the protection of a primary amine with a 2-nitrobenzenesulfonyl (Ns) group.
Materials and Reagents:
-
Diamine Precursor-1 ((S)-2,6-diaminohexanoic acid derivative with one amine protected)
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography (230-400 mesh)
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Diamine Precursor-1 (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Reagents: Add triethylamine (TEA, 2.2 eq) to the solution, followed by the slow, portion-wise addition of 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material and the appearance of a new, less polar spot indicates the progression of the reaction.
-
Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude product is purified by flash column chromatography on silica gel.
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a solvent system of 2% methanol in dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica-adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient of 0-5% methanol in dichloromethane.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Quantitative Data Summary
| Experiment | Starting Material (Diamine Precursor-1) | Product (this compound) | Yield (%) | Purity (HPLC) |
| Run 1 | 5.00 g | 6.89 g | 75 | 98.5% |
| Run 2 | 5.00 g | 7.12 g | 77 | 99.1% |
| Run 3 | 10.00 g | 14.01 g | 76 | 98.8% |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway Context
L2H2-6OTD and its derivatives are designed to interact with and stabilize G-quadruplex structures in telomeres. This stabilization inhibits the activity of telomerase, an enzyme crucial for the immortalization of cancer cells. The diagram below shows the logical relationship of this mechanism of action.
Caption: Mechanism of action of L2H2-6OTD via G-quadruplex stabilization.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The synthesis of L2H2-6OTD and its intermediates may be subject to intellectual property rights.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Lig… [ouci.dntb.gov.ua]
Application Notes and Protocols for L2H2-6OTD in Drug Discovery Screening
Introduction
L2H2-6OTD is a macrocyclic hexaoxazole derivative that functions as a G-quadruplex (G4) ligand.[1][2] G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences, and they are implicated in various cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G4 structures, particularly in telomeres and oncogene promoters, has emerged as a promising strategy for cancer therapy. L2H2-6OTD and its derivatives, such as the L2H2-6OTD-dimer, are potent stabilizers of telomeric G-quadruplexes and inhibitors of telomerase, making them valuable tools for drug discovery and cancer research.[1][3][4] These notes provide detailed protocols for utilizing L2H2-6OTD in drug discovery screening workflows.
Mechanism of Action
L2H2-6OTD interacts with telomeric DNA, which is characterized by repeating (TTAGGG) sequences.[1][4] It preferentially binds to and stabilizes the G-quadruplex structures that can form within these repeats. Specifically, L2H2-6OTD induces and stabilizes an anti-parallel G4 conformation.[1][4] This stabilization at the telomeres interferes with the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. By inhibiting telomerase, L2H2-6OTD can trigger cellular senescence or apoptosis in cancer cells, highlighting its therapeutic potential. The dimeric form of L2H2-6OTD has been shown to be even more effective at stabilizing long telomeric DNA and inhibiting telomerase.[1][3][4]
Caption: Signaling pathway of L2H2-6OTD action on telomeric DNA and telomerase.
Quantitative Data
The inhibitory activity of L2H2-6OTD and its dimer against telomerase has been quantified, providing key metrics for its efficacy.
| Compound | Target | Assay | IC50 |
| L2H2-6OTD-dimer | Telomerase | TRAP Assay | 7.5 nM[1][3][4] |
| L2H2-6OTD (monomer) | Telomerase | TRAP Assay | > 7.5 nM |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the activity of L2H2-6OTD and similar G4 ligands.
Protocol 1: Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay measures the inhibitory effect of a compound on telomerase activity.
Materials:
-
TRAPeze® XL Telomerase Detection Kit or similar
-
Test compound (L2H2-6OTD)
-
Cell extract containing telomerase
-
PCR thermocycler
-
Fluorescence plate reader
Procedure:
-
Prepare Cell Lysate: Prepare a cell extract from a telomerase-positive cell line.
-
Set up Reactions: In a 96-well plate, prepare the following reaction mixtures:
-
Negative Control: No cell extract.
-
Positive Control: Cell extract with no inhibitor.
-
Test Sample: Cell extract with varying concentrations of L2H2-6OTD.
-
-
Telomerase Reaction: Incubate the plate to allow telomerase to add telomeric repeats to a substrate oligonucleotide.
-
PCR Amplification: Amplify the telomerase extension products via PCR using fluorescently labeled primers provided in the kit.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader.
-
Analysis: Calculate the percent inhibition of telomerase activity for each L2H2-6OTD concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of L2H2-6OTD to telomeric DNA.
Materials:
-
Oligonucleotides: Telomeric DNA sequence (e.g., telo24: 5'-(TTAGGG)4-3')
-
L2H2-6OTD
-
Binding buffer (e.g., Tris-HCl, KCl, MgCl2)
-
Native polyacrylamide gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., SYBR Green)
-
Gel imaging system
Procedure:
-
Prepare DNA: Anneal the telomeric oligonucleotide to form G-quadruplex structures.
-
Binding Reactions: Set up binding reactions containing the folded DNA and increasing concentrations of L2H2-6OTD in the binding buffer.
-
Incubation: Incubate the reactions to allow for binding.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.
-
Analysis: A shift in the mobility of the DNA band in the presence of L2H2-6OTD indicates binding.
Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the conformational changes in DNA upon binding of L2H2-6OTD.
Materials:
-
CD spectrophotometer
-
Quartz cuvettes
-
Telomeric DNA oligonucleotide
-
L2H2-6OTD
-
Buffer (e.g., potassium phosphate)
Procedure:
-
Sample Preparation: Prepare samples of telomeric DNA in the buffer.
-
Baseline Correction: Record a baseline spectrum of the buffer alone.
-
DNA Spectrum: Record the CD spectrum of the DNA alone to determine its initial conformation.
-
Titration: Add increasing concentrations of L2H2-6OTD to the DNA sample and record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD spectrum. A shift in the characteristic peaks will indicate a conformational change in the DNA, such as the induction of an anti-parallel G-quadruplex structure.
-
(Optional) CD Melting: Perform thermal denaturation studies by monitoring the CD signal at a specific wavelength while increasing the temperature to determine the melting temperature (Tm) of the G-quadruplex with and without the ligand. An increase in Tm indicates stabilization.
Drug Discovery Screening Workflow
The following diagram illustrates a typical workflow for screening and characterizing G4 ligands like L2H2-6OTD.
Caption: A generalized workflow for the screening of G-quadruplex ligands.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Lig… [ouci.dntb.gov.ua]
Application Notes & Protocols: L2H2-6OTD Intermediate Solutions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes refer to L2H2-6OTD, a macrocyclic hexaoxazole and potent G-quadruplex ligand. The user query specified "L2H2-6OTD intermediate-2". Based on available literature, L2H2-6OTD is often designated as compound 2 in synthetic schemes, distinguishing it from its dimer or other derivatives. This document will focus on L2H2-6OTD (monomer) and will incorporate data on related synthetic intermediates where applicable, assuming "intermediate-2" refers to this key compound.
Application Notes
Overview and Chemical Properties
L2H2-6OTD is a synthetic macrocyclic hexaoxazole and a derivative of telomestatin.[1][2] It is characterized by a structure containing six oxazole rings and two alkylamine side chains, which contribute to its high affinity for G-quadruplex (G4) DNA structures.[3] This interaction underlies its primary mechanism of action as a potent inhibitor of telomerase.[1][4] Derivatives of L2H2-6OTD have been developed to improve physicochemical properties like solubility and to enhance biological activity.[3][5]
Mechanism of Action
The primary molecular target of L2H2-6OTD is the G-quadruplex structure formed in guanine-rich DNA sequences. These structures are particularly prevalent in telomeric regions. In most cancer cells, the enzyme telomerase is over-expressed and acts to elongate these telomeres, contributing to cellular immortalization.
L2H2-6OTD binds to and stabilizes the G-quadruplex structures in the 3' G-tail of telomeres.[1] This stabilization physically obstructs the telomerase enzyme, inhibiting its activity. The inhibition of telomerase leads to the progressive shortening of telomeres with each cell division, ultimately inducing cellular senescence and apoptosis in cancer cells.[1]
Biological and Pharmacological Data
L2H2-6OTD demonstrates potent biological activity, primarily through its high-affinity binding to telomeric G-quadruplexes. This leads to significant telomerase inhibition and cytotoxic effects in cancer cells.
| Parameter | Value | Cell Line / System | Reference |
| Telomerase Inhibition IC₅₀ | 15 nM | Cell-free TRAP Assay (PC3 cell lysate) | [1] |
| Binding Target | Telomeric G-Quadruplex DNA | In vitro | [1][3] |
| Induced G4 Topology | Anti-parallel | In vitro (with telo24 DNA) | [1] |
Protocols
Solution Preparation
Proper preparation of L2H2-6OTD solutions is critical for experimental reproducibility. Due to the low solubility of many macrocyclic compounds, careful selection of solvents is required.
Protocol 2.1.1: Preparation of Stock Solution (for In Vitro Assays)
-
Materials: L2H2-6OTD powder, Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the L2H2-6OTD powder vial to room temperature before opening. b. Weigh the required amount of powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be applied if necessary. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. f. Store aliquots as recommended in Section 2.2.
Protocol 2.1.2: Preparation of Working Solution (for In Vivo Studies) This protocol is adapted from a standard formulation for poorly soluble compounds and should be optimized for your specific animal model and administration route.[6]
-
Materials: L2H2-6OTD powder, DMSO, PEG300, Tween 80, sterile Saline or PBS.
-
Vehicle Formulation Example: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.
-
Procedure: a. Prepare a concentrated mother liquor of L2H2-6OTD in DMSO (e.g., 40 mg/mL). Ensure it is fully dissolved. b. In a separate sterile tube, add the required volume of the DMSO mother liquor. c. Add PEG300 (30% of final volume). Mix well until the solution is clear. d. Add Tween 80 (5% of final volume). Mix well until the solution is clear. e. Add sterile Saline or PBS (60% of final volume) to reach the final desired volume. Mix thoroughly. f. The final working solution should be a clear, homogenous mixture. Prepare fresh before each use.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of L2H2-6OTD and its intermediates.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccator, protected from light. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Use light-protected aliquots to avoid freeze-thaw cycles. |
Storage recommendations are based on data for a related synthetic intermediate and represent best practices.[6] Stability should be confirmed for specific experimental conditions.
Experimental Protocol: Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method used to measure telomerase activity and is suitable for evaluating the inhibitory potential of compounds like L2H2-6OTD.[1][7]
-
Cell Lysate Preparation: a. Lyse a known number of cells (e.g., 1 x 10⁵ PC3 cells) in TRAP lysis buffer on ice for 30 minutes.[7] b. Centrifuge at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C. c. Collect the supernatant containing the telomerase extract.
-
Telomerase Reaction & Inhibition: a. Prepare reaction mixtures containing buffer, dNTPs, and a telomerase substrate (TS) primer. b. Add the cell lysate (telomerase extract) to the reaction tubes. c. For inhibition experiments, add varying concentrations of L2H2-6OTD to the reaction tubes and incubate.
-
PCR Amplification: a. Following the telomerase extension reaction, add a reverse primer and Taq polymerase. b. Perform PCR to amplify the telomeric repeats added by the telomerase.
-
Detection and Analysis: a. Separate the PCR products using polyacrylamide gel electrophoresis (PAGE). b. Visualize the characteristic DNA ladder (indicating telomerase activity) by staining (e.g., with SYBR Green). c. Quantify the band intensity to determine the level of telomerase activity. Calculate the IC₅₀ value for L2H2-6OTD by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L2H2-6OTD intermediate-3_TargetMol [targetmol.com]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
L2H2-6OTD intermediate-2 solubility issues and solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with the novel drug intermediate, L2H2-6OTD intermediate-2.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a highly hydrophobic molecule with a planar aromatic structure, making it poorly soluble in aqueous solutions. Its low aqueous solubility presents a significant challenge for in-vitro assays and formulation development. The compound is more soluble in organic solvents.
Q2: I am observing precipitation of this compound in my cell-based assay medium. What is the likely cause?
This is a common issue when a concentrated stock solution of this compound (typically in 100% DMSO) is diluted into an aqueous buffer or cell culture medium. The dramatic decrease in solvent polarity upon dilution causes the compound to crash out of solution. This phenomenon is often referred to as "carry-over" precipitation.
Q3: Can pH be adjusted to improve the solubility of this compound?
This compound lacks easily ionizable functional groups within the physiological pH range (pH 4-8). Therefore, pH adjustment is not an effective strategy for significantly enhancing its aqueous solubility.
Troubleshooting Guide
Issue 1: Low Solubility in Aqueous Buffers for Biochemical Assays
If you are experiencing precipitation or low signal in biochemical assays due to poor solubility of this compound, consider the following solutions.
The addition of a water-miscible organic co-solvent can increase the solubility of this compound. It is crucial to determine the maximum tolerable co-solvent concentration for your assay system to avoid protein denaturation or enzyme inhibition.
Table 1: Solubility of this compound in Common Co-Solvents
| Co-Solvent | Concentration in Aqueous Buffer | Achieved Solubility (µM) | Notes |
| DMSO | 1% (v/v) | 5 | May not be sufficient for all assays. |
| DMSO | 5% (v/v) | 25 | Higher concentrations may affect enzyme activity. |
| Ethanol | 5% (v/v) | 15 | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 10% (v/v) | 40 | Generally well-tolerated by biological systems. |
Surfactants and cyclodextrins can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.
Table 2: Effect of Solubilizing Excipients on this compound Solubility
| Excipient | Concentration in Aqueous Buffer | Achieved Solubility (µM) | Notes |
| Tween-80 | 0.1% (w/v) | 50 | Non-ionic surfactant, generally biocompatible. |
| HP-β-CD | 10 mM | 75 | Forms an inclusion complex with the compound. |
Issue 2: Compound Precipitation in Cell-Based Assays
To mitigate precipitation in cell culture media, careful optimization of the dosing procedure is required.
Instead of a single large dilution, perform a serial dilution of the DMSO stock into the cell culture medium. This gradual reduction in solvent polarity can help keep the compound in solution.
Caption: Serial dilution workflow for preparing dosing solutions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol determines the solubility of this compound in a target aqueous buffer by measuring light scattering as the compound precipitates.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into the wells of a clear 96-well plate.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform a 1:2 serial dilution across the plate by transferring 100 µL from each well to the next, mixing at each step.
-
Incubate the plate at room temperature for 2 hours to allow precipitation to equilibrate.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 650 nm).
-
Identify the highest concentration at which the turbidity reading is not significantly above the background (buffer with 1% DMSO). This is the kinetic solubility.
Troubleshooting Logic for Solubility Issues
The following diagram outlines a decision-making process for addressing solubility challenges with this compound.
Caption: Decision tree for troubleshooting this compound solubility.
Technical Support Center: L2H2-6OTD Intermediate-2 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the synthesis of L2H2-6OTD intermediate-2, focusing on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is significantly lower than expected. What are the common causes?
Low reaction yields can stem from a variety of factors throughout the experimental process.[1][2] Common causes include incomplete reactions, the formation of side products, and loss of material during workup and purification.[2][3][4] It is also possible that moisture or air are interfering with the reaction if it involves sensitive reagents.[3][5]
Q2: How can I determine if my reaction has gone to completion?
Monitoring the reaction's progress is crucial. The most common method is Thin Layer Chromatography (TLC), which allows you to visualize the consumption of starting materials and the formation of the product. Other techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis.
Q3: What should I do if I observe multiple spots on my TLC plate besides the starting material and the desired product?
The presence of multiple spots indicates the formation of byproducts. These side reactions can compete with the main reaction, thus reducing the yield of the desired intermediate.[2] Consider adjusting reaction conditions such as temperature, reaction time, or the order of reagent addition to minimize side product formation.[6][7]
Q4: Could the purity of my starting materials and reagents be affecting the yield?
Absolutely. Impurities in starting materials or reagents can interfere with the reaction, leading to lower yields or the formation of unwanted side products.[5] It is essential to use high-purity materials or purify them before use if their quality is uncertain.
Q5: How can I minimize product loss during the workup and purification steps?
Significant product loss can occur during extraction, washing, drying, and chromatography.[1][4] To mitigate this, ensure you are using the correct solvents for extraction, minimize the number of transfer steps, and choose an appropriate purification method for your compound's scale and properties. Careful handling and technique are paramount.[1]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
Problem Area 1: Reaction Setup and Reagents
| Potential Issue | Possible Cause | Recommended Solution |
| Inaccurate Stoichiometry | Incorrect calculation of molar equivalents. | Double-check all calculations for reactant and reagent amounts. |
| Weighing or measurement errors. | Use a calibrated balance and appropriate volumetric glassware. | |
| Reagent Degradation | Improper storage of sensitive reagents. | Store reagents according to the manufacturer's instructions. |
| Reagents are past their expiration date. | Use fresh, high-quality reagents.[5] | |
| Solvent Contamination | Presence of water or other impurities in the solvent. | Use dry, freshly distilled, or commercially available anhydrous solvents, especially for moisture-sensitive reactions. |
| Atmospheric Contamination | Reaction is sensitive to air (oxygen) or moisture. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5] Use flame-dried glassware.[1][8] |
Problem Area 2: Reaction Conditions
| Potential Issue | Possible Cause | Recommended Solution |
| Incorrect Temperature | The reaction is too cold, leading to slow or incomplete conversion. | Gradually increase the temperature while monitoring the reaction progress. |
| The reaction is too hot, causing decomposition or side reactions. | Lower the reaction temperature. Consider adding reagents dropwise to control exothermic reactions.[1][7] | |
| Inadequate Mixing | Poor stirring does not allow for efficient interaction of reactants. | Use a larger stir bar or a mechanical stirrer to ensure the reaction mixture is homogeneous.[1] |
| Incorrect Reaction Time | The reaction was stopped prematurely. | Monitor the reaction until the starting material is consumed (e.g., by TLC). |
| The reaction was left for too long, leading to product decomposition. | Determine the optimal reaction time through preliminary experiments. |
Problem Area 3: Workup and Purification
| Potential Issue | Possible Cause | Recommended Solution |
| Product Loss During Extraction | Incorrect pH of the aqueous layer. | Adjust the pH of the aqueous layer to ensure your product is in the organic phase. |
| Formation of an emulsion. | Add brine (saturated NaCl solution) to break up the emulsion. | |
| Incomplete Product Isolation | Insufficient extraction with the organic solvent. | Perform multiple extractions with smaller volumes of solvent. |
| Product Decomposition on Silica Gel | The product is sensitive to the acidic nature of silica gel. | Use a different purification method like neutral alumina chromatography or recrystallization. |
| Loss During Solvent Removal | The product is volatile and is lost during evaporation. | Use a rotary evaporator at a lower temperature and higher pressure. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel) should be oven-dried at 120 °C for at least 4 hours or flame-dried under a vacuum.
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: Add dry solvents and reagents via syringe or cannula. Solid reagents should be added under a stream of inert gas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction.
-
Quenching: Carefully quench the reaction with an appropriate reagent while still under an inert atmosphere before proceeding with the aqueous workup.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting low reaction yields.
Logical Relationship of Contributing Factors
Caption: Factors contributing to low synthesis yield.
References
Challenges in L2H2-6OTD intermediate-2 G4 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L2H2-6OTD and its analogs in G-quadruplex (G4) binding assays.
Section 1: Troubleshooting Guides
This section offers solutions to common problems encountered during specific G4 binding assays with L2H2-6OTD.
Electrophoretic Mobility Shift Assay (EMSA)
Problem: No shift or weak shift observed.
-
Possible Cause 1: Incorrect G4 folding.
-
Solution: Ensure the G-rich oligonucleotide is properly folded into a G4 structure. This typically involves heating the oligonucleotide to 95°C for 5 minutes followed by slow cooling to room temperature in a buffer containing a stabilizing cation, most commonly K⁺ (typically 100 mM KCl). The choice of cation can influence G4 topology, so consistency is key.
-
-
Possible Cause 2: Inappropriate buffer conditions.
-
Solution: The binding buffer composition is critical. A common binding buffer for G4-ligand interactions contains 20 mM Tris-HCl (pH 7.4), 200 mM KCl, and 2 mM EDTA. High salt concentrations can sometimes interfere with complex formation, so optimizing the KCl concentration may be necessary.[1]
-
-
Possible Cause 3: Low binding affinity.
-
Solution: Increase the concentration of L2H2-6OTD or the G4 oligonucleotide. However, be mindful of potential ligand aggregation at high concentrations.
-
-
Possible Cause 4: Dissociation of the complex during electrophoresis.
-
Solution: Run the gel at a lower voltage and/or at a lower temperature (e.g., in a cold room) to minimize dissociation. Ensure the running buffer contains the same concentration of the stabilizing cation (e.g., KCl) as the binding buffer.
-
Problem: Smeared bands or streaking.
-
Possible Cause 1: Complex instability.
-
Solution: This can be a sign of a dynamic equilibrium between bound and unbound states. Try the solutions for "No shift or weak shift." Additionally, consider using a lower percentage polyacrylamide gel to allow faster entry of the complex into the gel matrix.
-
-
Possible Cause 2: Non-specific binding or aggregation.
-
Solution: Include a non-specific competitor DNA (like calf thymus DNA) in the binding reaction to reduce non-specific interactions. Ensure L2H2-6OTD is fully dissolved in the buffer to prevent aggregation. The use of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) might also help.
-
-
Possible Cause 3: Issues with gel polymerization.
-
Solution: Ensure the polyacrylamide gel is properly and evenly polymerized. Use fresh ammonium persulfate (APS) and TEMED.
-
Circular Dichroism (CD) Spectroscopy
Problem: Noisy or inconsistent CD spectra.
-
Possible Cause 1: Low sample concentration.
-
Solution: Ensure the concentration of the G4 oligonucleotide is sufficient. A concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption (around 260 nm) is generally recommended.[2]
-
-
Possible Cause 2: High absorbance of buffer or ligand.
-
Solution: Use a buffer that has low absorbance in the far-UV region. L2H2-6OTD itself may have a CD signal; it is crucial to run a control spectrum of the ligand alone in the buffer and subtract it from the G4-ligand spectrum.
-
-
Possible Cause 3: Presence of aggregates.
-
Solution: Light scattering from aggregates can distort CD spectra.[2] Filter the solutions through a 0.22 µm filter before measurement. Centrifuging the sample can also help pellet any aggregates.
-
Problem: Unexpected CD spectral shape.
-
Possible Cause 1: Incorrect G4 topology.
-
Solution: The CD spectrum of a G4 is highly dependent on its topology (parallel, anti-parallel, or hybrid).[3][4] L2H2-6OTD is known to induce an anti-parallel conformation in telomeric DNA.[5][6] A typical anti-parallel G4 structure exhibits a positive peak around 295 nm and a negative peak around 260 nm.[3] Ensure the annealing conditions (especially the cation present) are appropriate for the expected topology.
-
-
Possible Cause 2: Ligand-induced conformational changes.
-
Solution: L2H2-6OTD binding can induce a conformational change in the G4 structure, leading to a change in the CD spectrum. This is an expected outcome and is indicative of binding. Titration experiments can be performed to monitor these changes as a function of ligand concentration.
-
Surface Plasmon Resonance (SPR)
Problem: Low or no binding response.
-
Possible Cause 1: Poor immobilization of the G4 oligonucleotide.
-
Solution: Ensure efficient immobilization of the biotinylated G4 oligonucleotide onto the streptavidin-coated sensor chip. Check the quality of the biotinylated oligo and the activity of the streptavidin surface.
-
-
Possible Cause 2: Mass transport limitation.
-
Solution: This occurs when the rate of binding is limited by the diffusion of the analyte (L2H2-6OTD) to the sensor surface rather than the intrinsic binding kinetics. Increase the flow rate of the analyte solution during the injection.
-
-
Possible Cause 3: Inactive L2H2-6OTD.
-
Solution: Ensure the integrity and proper solubilization of the L2H2-6OTD stock solution.
-
Problem: High non-specific binding.
-
Possible Cause 1: Electrostatic interactions.
-
Solution: L2H2-6OTD is a cationic molecule, which can lead to non-specific binding to the negatively charged sensor surface. Increase the salt concentration in the running buffer (e.g., up to 500 mM KCl) to minimize electrostatic interactions. The inclusion of a small amount of surfactant (e.g., 0.05% P20) in the running buffer is also recommended.
-
-
Possible Cause 2: Hydrophobic interactions.
-
Solution: Add a small percentage of a co-solvent like DMSO (e.g., 1-5%) to the running buffer, ensuring it does not affect G4 stability or ligand activity.
-
Problem: Difficulty in regenerating the sensor surface.
-
Possible Cause 1: High-affinity interaction.
-
Solution: If the L2H2-6OTD/G4 interaction is very strong, regeneration can be challenging. Try short pulses of harsh regeneration solutions like 10 mM glycine-HCl pH 1.5, 0.1 M NaOH, or high salt concentrations (e.g., 2 M NaCl). It is important to test different regeneration solutions to find one that removes the bound analyte without denaturing the immobilized ligand.
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Section 2: Frequently Asked Questions (FAQs)
Q1: What is "intermediate-2" in the context of our L2H2-6OTD G4 binding assays?
A1: The term "intermediate-2" is not a standard nomenclature in G4 binding assays. It is likely a project-specific identifier. Based on common experimental variables, "intermediate-2" could refer to:
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An intermediate salt concentration: For example, if you are testing a range of K⁺ concentrations (e.g., 50 mM, 100 mM, 200 mM), "intermediate-2" might refer to the 100 mM condition.
-
A specific G4 conformation: G4s can exist in multiple conformations. "Intermediate-2" might designate a specific folded structure observed under particular conditions (e.g., a specific cation or annealing protocol).
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A specific point in a titration: It could refer to a particular molar ratio of L2H2-6OTD to G4 DNA in a titration experiment.
To provide specific troubleshooting, the exact definition of "intermediate-2" within your experimental setup is required. However, general troubleshooting principles for assay optimization, such as varying buffer components or ligand/analyte concentrations, would apply.
Q2: Our EMSA gels show a smear instead of a distinct shifted band. What does this indicate?
A2: A smear in an EMSA gel often suggests a dynamic or unstable interaction between L2H2-6OTD and the G4 DNA under the electrophoresis conditions. It can also be caused by heterogeneity in the G4 structure or non-specific binding. Refer to the EMSA troubleshooting guide (Section 1.1) for potential solutions, such as optimizing running conditions and buffer composition.
Q3: The CD spectrum of our G4-DNA changes significantly upon addition of L2H2-6OTD. Is this expected?
A3: Yes, this is an expected and positive result. A significant change in the CD spectrum upon ligand addition is a strong indication of binding and often reflects a ligand-induced conformational change or stabilization of a particular G4 topology. L2H2-6OTD is known to stabilize an anti-parallel G4 structure, which has a characteristic CD signature (a positive peak around 295 nm and a negative peak around 260 nm).[3][5][6]
Q4: We are observing high non-specific binding in our SPR experiments. How can we reduce it?
A4: High non-specific binding is a common issue in SPR, especially with charged small molecules like L2H2-6OTD. The primary strategies to reduce this are to increase the ionic strength of the running buffer (e.g., higher KCl concentration) and to include a surfactant like P20. Refer to the SPR troubleshooting guide (Section 1.3) for more detailed recommendations.
Q5: What is the mechanism of action of L2H2-6OTD?
A5: L2H2-6OTD is a G-quadruplex ligand that selectively binds to and stabilizes G4 structures, particularly those found in telomeric regions. By stabilizing the G4 conformation, L2H2-6OTD inhibits the activity of telomerase, an enzyme that is crucial for maintaining telomere length in most cancer cells.[5][6] Inhibition of telomerase leads to telomere shortening, cellular senescence, and ultimately, apoptosis of cancer cells.
Section 3: Experimental Protocols & Data
Detailed Methodologies
3.1.1 Electrophoretic Mobility Shift Assay (EMSA) Protocol
-
Oligonucleotide Annealing:
-
Prepare a 10 µM solution of the G-rich oligonucleotide in a buffer containing 10 mM Tris-HCl (pH 7.4) and 100 mM KCl.
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to facilitate G4 formation.
-
-
Binding Reaction:
-
In a final volume of 20 µL, mix the folded G4 oligonucleotide (final concentration 50-100 nM), varying concentrations of L2H2-6OTD, and the binding buffer (20 mM Tris-HCl pH 7.4, 100 mM KCl, 1 mM EDTA, 5% glycerol).
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native 15-20% polyacrylamide gel.
-
Run the gel in 1x TBE buffer supplemented with 50 mM KCl at a constant voltage (e.g., 100 V) at 4°C.
-
-
Visualization:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Green or ethidium bromide) and visualize using an appropriate imaging system.
-
3.1.2 Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a solution of the G4 oligonucleotide (typically 2-5 µM) in a buffer containing 10 mM sodium cacodylate (pH 7.2) and 100 mM KCl.
-
Anneal the oligonucleotide as described in the EMSA protocol.
-
-
CD Measurement:
-
Record CD spectra from 320 nm to 220 nm in a 1 cm path-length cuvette at 25°C.
-
For titration experiments, add increasing concentrations of L2H2-6OTD to the G4 solution and record the spectrum after each addition.
-
A spectrum of the buffer and the ligand alone should be recorded and subtracted as a baseline.
-
-
Data Analysis:
-
Monitor the change in ellipticity at key wavelengths (e.g., 295 nm and 260 nm) to assess conformational changes.
-
3.1.3 Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation:
-
Use a streptavidin-coated sensor chip.
-
Immobilize a biotinylated G4 oligonucleotide onto the sensor surface to the desired response level (e.g., 200-500 RU).
-
-
Binding Analysis:
-
Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM KCl, 0.05% P20.
-
Inject a series of concentrations of L2H2-6OTD over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data Summary
| Assay | Parameter | Typical Value for L2H2-6OTD & Telomeric G4 | Reference |
| EMSA | Apparent Binding | Shift observed at low micromolar concentrations | [5] |
| CD Spectroscopy | Induced Topology | Anti-parallel | [5][6] |
| Telomerase Inhibition | IC₅₀ | ~5-10 nM | [5][6] |
Section 4: Visualizations
Signaling Pathway: Telomerase Inhibition by L2H2-6OTD
References
- 1. researchgate.net [researchgate.net]
- 2. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
L2H2-6OTD intermediate-2 experimental variability and controls
Welcome to the technical support center for L2H2-6OTD intermediate-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and provide clear guidance on experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule inhibitor targeting the intracellular kinase domain of a receptor tyrosine kinase (RTK). Its primary mechanism of action is competitive inhibition at the ATP-binding site, preventing downstream phosphorylation and signal transduction. Due to its developmental stage, variability in experimental outcomes is not uncommon and requires careful control of assay conditions.
Q2: We are observing significant well-to-well and plate-to-plate variability in our IC50 measurements. What are the common causes?
A2: High variability in IC50 values is a frequent challenge in early drug discovery. Several factors can contribute to this:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at inconsistent densities can respond differently to treatment.[1] It is crucial to use cells within a defined, low passage number range and ensure consistent seeding density.
-
Reagent Preparation and Handling: Inconsistent reagent concentrations, such as the compound itself or the ATP concentration in a kinase assay, can drastically alter results.[2] Use freshly prepared, quality-controlled reagents and calibrated pipettes.[3]
-
DMSO Concentration: The concentration of DMSO, the solvent for the compound, should be consistent across all wells, including controls.[4] High concentrations of DMSO can have cytotoxic effects.
-
Incubation Times: Variations in incubation times with the compound or detection reagents can lead to inconsistent results.
Q3: Our positive control, a known inhibitor, is showing a weaker than expected effect. What could be the issue?
A3: A weaker than expected positive control can indicate several problems:
-
Degradation of the Control Compound: Ensure the positive control has been stored correctly and has not degraded. Prepare fresh dilutions from a validated stock.
-
Suboptimal Assay Conditions: The ATP concentration in your assay may be too high, leading to increased competition for the inhibitor.[2] It is recommended to use an ATP concentration at or near the Km for the target kinase.
-
Incorrect Enzyme Concentration: The amount of kinase used in the assay can affect the apparent potency of the inhibitor. Ensure a consistent and validated amount of enzyme is used in each experiment.
Q4: How can we minimize the impact of cell culture variability on our results?
A4: Minimizing cell culture variability is critical for reproducible cell-based assays.[1][5] Key strategies include:
-
Standardized Cell Culture Protocols: Use a consistent cell source, media formulation, and passage number.[1]
-
Cell Line Authentication: Regularly authenticate your cell line to ensure it has not been misidentified or cross-contaminated.[1]
-
Monitor Cell Health: Routinely check for contamination and assess cell viability before each experiment.
-
Consistent Seeding Density: Ensure uniform cell seeding across all wells of your assay plate.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence-Based Kinase Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Contamination | Use fresh, filtered buffers and high-purity ATP. | Reduction in background luminescence. |
| Autophosphorylation of Kinase | Reduce the concentration of the kinase in the assay.[2] | Lower background signal without significantly impacting the assay window. |
| Non-specific Compound Effects | Run a counterscreen without the kinase to see if the compound itself is luminescent. | Identification of compound interference. |
| Plate Reader Settings | Optimize the read time and gain settings on the luminometer. | Improved signal-to-noise ratio. |
Issue 2: Inconsistent Cell Viability Post-Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High DMSO Concentration | Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells.[4] | Consistent cell viability in vehicle control wells. |
| Compound Cytotoxicity | Perform a separate cytotoxicity assay (e.g., LDH release) to distinguish from the intended anti-proliferative effect.[6] | A clear understanding of whether the compound is cytotoxic at the tested concentrations. |
| Uneven Cell Seeding | Use an automated cell counter for accurate cell density and visually inspect plates after seeding for even distribution.[3] | Reduced well-to-well variability in cell number. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the assay plate, or fill them with sterile media to maintain humidity. | Minimized evaporation and temperature gradients across the plate. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of this compound by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant RTK (catalytic domain)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serial dilutions in DMSO)
-
ATP (at Km concentration for the target kinase)
-
Substrate peptide
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[7]
-
White, opaque 384-well assay plates
Procedure:
-
Add 5 µL of kinase buffer containing the substrate peptide to each well.
-
Add 100 nL of this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of kinase buffer containing the recombinant RTK to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the ATP detection reagent to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of a cancer cell line overexpressing the target RTK.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions in cell culture medium)
-
Cell viability reagent (e.g., resazurin-based)[6]
-
Clear-bottom, black-walled 96-well plates
Procedure:
-
Seed 5,000 cells per well in 100 µL of cell culture medium and incubate for 24 hours.
-
Replace the medium with 100 µL of fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for 72 hours.
-
Add 20 µL of the cell viability reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Read the fluorescence on a plate reader (Ex/Em: 560/590 nm).
Visualizations
Caption: Workflow for determining the IC50 value of this compound.
Caption: A logical flow for troubleshooting high variability in experimental results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. cellgs.com [cellgs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bmglabtech.com [bmglabtech.com]
Validation & Comparative
L2H2-6OTD intermediate-2 vs telomestatin activity
A Comparative Analysis of G-Quadruplex Stabilizing Agents: Telomestatin vs. L2H2-6OTD Derivatives
An in-depth guide for researchers and drug development professionals on the activity of the natural product telomestatin and the synthetic derivative L2H2-6OTD as potent G-quadruplex stabilizing and telomerase inhibiting agents.
Introduction
Telomerase, an enzyme responsible for maintaining telomere length, is a prime target in cancer therapy due to its overexpression in the vast majority of tumors. One promising strategy to inhibit telomerase activity is the stabilization of G-quadruplex (G4) structures in the G-rich single-stranded overhang of telomeres. This stabilization prevents telomerase from accessing and elongating the telomeres, ultimately leading to cellular senescence and apoptosis in cancer cells.
Telomestatin, a natural macrocyclic compound isolated from Streptomyces anulatus, is a highly potent telomerase inhibitor that functions by selectively binding to and stabilizing intramolecular G-quadruplexes.[1][2][3] Its remarkable activity has spurred the development of synthetic analogs aimed at improving its pharmacological properties. Among these, the macrocyclic hexaoxazole derivatives, often designated as '6OTD', have shown significant promise. This guide provides a comparative overview of the activity of telomestatin and a key synthetic derivative, L2H2-6OTD, and its dimeric form.
It is important to note that while the query specified "L2H2-6OTD intermediate-2," a thorough review of the scientific literature did not yield specific data for a compound with this exact designation. Therefore, this guide will focus on the well-characterized L2H2-6OTD monomer and its dimer, which are closely related and extensively studied derivatives of telomestatin.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data regarding the telomerase inhibitory activity and G-quadruplex stabilization capabilities of telomestatin, L2H2-6OTD, and its dimer.
| Compound | Telomerase Inhibition (IC50) | G-Quadruplex Stabilization (Target) | Key Findings |
| Telomestatin | ~5 nM[4] | Intramolecular G-quadruplexes[2][3] | Potent natural product, selective for intramolecular G4 over duplex DNA.[2] Stabilizes G4 structures even in the absence of monovalent cations.[2] |
| L2H2-6OTD (monomer) | ~20 nM[5][6] | Intramolecular G-quadruplexes | A synthetic analog of telomestatin with comparable bioactivity.[5][6] Interacts with telomeric G4 DNA via an end-stacking mode.[7][8] |
| L2H2-6OTD-dimer | ~7.5 nM[7][9] | Long telomeric DNA (multiple G4 units) | Dimeric structure enhances stabilization of long telomeric DNA compared to the monomer.[7][9] Interacts by inducing an anti-parallel G4 structure in each 24-base unit of telomeric DNA.[7][9] |
Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition
Both telomestatin and L2H2-6OTD derivatives exert their primary biological effect by binding to and stabilizing G-quadruplex structures within the telomeric DNA. This action physically obstructs the telomerase enzyme from binding to the 3' overhang of the telomere, thereby inhibiting the addition of telomeric repeats.
The stabilization of G-quadruplexes by these compounds also has further downstream effects. It can lead to the dissociation of telomere-capping proteins, such as TRF2 and POT1, from the telomeres.[10][11] The loss of this protective cap exposes the chromosome ends, which can trigger a DNA damage response, leading to cell cycle arrest, senescence, or apoptosis.[10]
References
- 1. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. telomer.com.tr [telomer.com.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of G-quadruplex DNA and inhibition of telomerase activity studies of ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Lig… [ouci.dntb.gov.ua]
- 10. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A step by step protocol for stabilizing specific DNA G-quadruplexes by CRISPR guided G-quadruplex binding p... [protocols.io]
L2H2-6OTD Monomer vs. Dimer: A Comparative Guide to Efficacy in G-Quadruplex Stabilization and Telomerase Inhibition
For Immediate Release
This guide provides a comprehensive comparison of the monomeric and dimeric forms of the G-quadruplex ligand L2H2-6OTD. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the efficacy of both compounds in stabilizing telomeric G-quadruplex DNA and inhibiting telomerase activity.
Executive Summary
The dimeric form of L2H2-6OTD demonstrates superior efficacy compared to its monomeric counterpart in both the stabilization of long telomeric G-quadruplex DNA and the inhibition of telomerase. Experimental evidence indicates that the dimer's unique structural arrangement allows for a more effective interaction with the target G-quadruplex structures, leading to enhanced therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from comparative experiments on the L2H2-6OTD monomer and dimer.
Table 1: Telomerase Inhibition
| Compound | Telomerase Inhibition IC50 (nM) |
| L2H2-6OTD Monomer | 15 |
| L2H2-6OTD Dimer | 7.5 |
Lower IC50 values indicate greater potency.
Table 2: G-Quadruplex Stabilization with Long Telomeric DNA (telo48, telo72, telo96)
| Compound | Stabilization Efficacy (via CD Melting Assay) |
| L2H2-6OTD Monomer | Effective |
| L2H2-6OTD Dimer | Superior to Monomer |
Specific ΔTm values were not provided in the readily available literature, but the dimer was consistently reported as more effective.
Mechanism of Action: G-Quadruplex Stabilization
Both the L2H2-6OTD monomer and dimer function by binding to and stabilizing G-quadruplex structures in telomeric DNA. These four-stranded DNA structures, formed in guanine-rich sequences, act as a natural brake on telomerase, an enzyme crucial for telomere elongation and implicated in cellular immortalization in cancer. By stabilizing the G-quadruplex, these ligands effectively "lock" the telomere end in a conformation that inhibits telomerase binding and activity, ultimately leading to telomere shortening and cell cycle arrest in cancer cells.
The dimeric structure of L2H2-6OTD is believed to interact more effectively with the repeating G-quadruplex units within long telomeric DNA, contributing to its enhanced stabilization capacity.[1]
Caption: Signaling pathway of L2H2-6OTD action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of L2H2-6OTD monomer and dimer efficacy.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method used to measure telomerase activity.
Objective: To determine the concentration of the L2H2-6OTD monomer and dimer required to inhibit 50% of telomerase activity (IC50).
Workflow:
Caption: Workflow for the TRAP assay.
Detailed Steps:
-
Cell Lysate Preparation: A cell lysate containing active telomerase is prepared from a suitable cancer cell line (e.g., PC3).
-
Reaction Mixture: The cell lysate is incubated with a TRAP buffer, a telomerase substrate (TS) primer, and varying concentrations of the L2H2-6OTD monomer or dimer.
-
Telomerase Elongation: If not inhibited, telomerase in the lysate adds telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The products of the telomerase reaction are then amplified by Polymerase Chain Reaction (PCR).
-
Gel Electrophoresis: The amplified products are separated by size using polyacrylamide gel electrophoresis.
-
Data Analysis: The intensity of the resulting DNA ladder is quantified to determine the level of telomerase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Circular Dichroism (CD) Melting Analysis
CD spectroscopy is used to monitor the conformational changes in DNA, such as the unfolding of a G-quadruplex structure upon heating.
Objective: To assess the stabilizing effect of L2H2-6OTD monomer and dimer on G-quadruplex DNA by measuring the change in melting temperature (Tm).
Detailed Steps:
-
Sample Preparation: A solution of the telomeric DNA oligonucleotide (e.g., telo24, telo48, telo72, or telo96) is prepared in a suitable buffer (e.g., Tris-HCl with KCl) with and without the L2H2-6OTD compound.
-
CD Measurement: The CD spectrum of the sample is recorded at a specific wavelength characteristic of the G-quadruplex structure (e.g., 295 nm for anti-parallel conformation) as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplex structures have unfolded, is determined from the midpoint of the transition in the CD signal versus temperature curve. An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex.
Electrophoresis Mobility Shift Assay (EMSA)
EMSA is used to study the binding of molecules to nucleic acids.
Objective: To qualitatively assess the binding of L2H2-6OTD monomer and dimer to telomeric DNA.
Detailed Steps:
-
DNA Labeling: The telomeric DNA oligonucleotide is typically labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of the L2H2-6OTD compound to allow for binding.
-
Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled DNA is visualized. A shift in the mobility of the DNA compared to the free, unbound DNA indicates the formation of a DNA-ligand complex.
Conclusion
References
Navigating Telomerase Inhibition: A Comparative Analysis of L2H2-6OTD and Other Key Inhibitors
For Immediate Release
In the landscape of cancer research and drug development, the inhibition of telomerase continues to be a focal point for therapeutic intervention. This guide provides a detailed comparison of L2H2-6OTD, a potent G-quadruplex stabilizer, with other notable telomerase inhibitors. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to aid in the evaluation of these compounds.
Comparative Efficacy of Telomerase Inhibitors
The potency of various telomerase inhibitors is a critical factor in their potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The table below summarizes the IC50 values for L2H2-6OTD and a selection of alternative telomerase inhibitors, as determined by the Telomeric Repeat Amplification Protocol (TRAP) assay.
| Compound | Target/Mechanism | IC50 (TRAP Assay) | Reference |
| L2H2-6OTD | G-quadruplex stabilization | 15 nM | |
| L2H2-6OTD-dimer | G-quadruplex stabilization | 7.5 nM | |
| Imetelstat (GRN163L) | hTR (RNA component) antagonist | 0.15 - 1.35 µM (cell line dependent) | |
| BIBR1532 | Non-competitive hTERT inhibitor | 93 nM - 100 nM | |
| TMPyP4 | G-quadruplex stabilization | 6400 nM | |
| Pyridostatin (PDS) | G-quadruplex stabilization | 520 nM |
Mechanism of Action: G-Quadruplex Stabilization
L2H2-6OTD and its dimer exert their inhibitory effect by stabilizing G-quadruplex structures in the telomeric DNA. These four-stranded DNA structures, formed in guanine-rich sequences, effectively block the access of telomerase to the 3' overhang of the telomere, thereby preventing telomere elongation. This mechanism is distinct from that of inhibitors like Imetelstat, which directly targets the RNA component of telomerase (hTR), or BIBR1532, which is a non-competitive inhibitor of the catalytic subunit (hTERT).
Caption: Telomerase inhibition via G-quadruplex stabilization by L2H2-6OTD.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the validation of telomerase inhibition. The Telomeric Repeat Amplification Protocol (TRAP) assay is the gold-standard for quantifying telomerase activity.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method that involves two main steps: telomerase-mediated extension of a substrate oligonucleotide and subsequent PCR amplification of the extension products.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
RNase inhibitor
-
TS primer (telomerase substrate)
-
ACX primer (reverse primer)
-
dNTPs
-
Taq DNA polymerase
-
PCR buffer
-
SYBR Green or fluorescently labeled primer for detection
-
Positive and negative control cell lysates
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Lyse cells in ice-cold lysis buffer containing an RNase inhibitor.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20-30 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing the cell lysate, TRAP buffer, dNTPs, and the TS primer.
-
Incubate at 25-30°C for 20-40 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add the ACX primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with an initial denaturation step at 95°C for 5 minutes (to inactivate telomerase), followed by 25-35 cycles of denaturation (95°C), annealing (52-60°C), and extension (72°C).
-
-
Detection and Quantification:
-
Analyze the PCR products by gel electrophoresis (polyacrylamide or agarose) or by real-time PCR using a fluorescent dye like SYBR Green.
-
A characteristic ladder of 6-base pair repeats on the gel indicates telomerase activity.
-
For quantitative analysis, compare the intensity of the sample ladder to a known standard or use real-time PCR data to calculate relative telomerase activity.
-
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
Conclusion
The validation of telomerase inhibitors is a multi-faceted process that relies on robust experimental data and well-defined protocols. L2H2-6OTD and its dimer have demonstrated significant potency in the low nanomolar range through the stabilization of G-quadruplex structures. This guide provides a comparative framework and the necessary methodological details to assist researchers in their ongoing efforts to develop novel and effective cancer therapeutics targeting telomerase.
L2H2-6OTD intermediate-2 versus other G-quadruplex ligands
A Comparative Guide to G-Quadruplex Ligands: Featuring L2H2-6OTD Analogs, Pyridostatin, BRACO-19, and Telomestatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent G-quadruplex (G4) ligands, offering a detailed analysis of their performance based on available experimental data. While direct comparative studies for "L2H2-6OTD intermediate-2" are not extensively available in public literature, this guide focuses on the broader class of 6-oxazole telomestatin derivatives (6OTDs), including L2H2-6OTD, and contrasts them with other well-characterized G4 ligands: Pyridostatin (PDS), BRACO-19, and Telomestatin (TMS).
G-quadruplexes are non-canonical secondary structures found in guanine-rich nucleic acid sequences, playing crucial roles in biological processes such as telomere maintenance, gene regulation, and DNA replication.[1] Their stabilization by small molecules has emerged as a promising therapeutic strategy, particularly in oncology.[1][2]
Performance Comparison of G-Quadruplex Ligands
The efficacy of a G-quadruplex ligand is determined by several key parameters, including its binding affinity and selectivity for G4 structures over duplex DNA, and its biological activity, such as the inhibition of telomerase. The following tables summarize the available quantitative data for the selected ligands.
| Ligand | Target G-Quadruplex | Binding Affinity (Kd) | Reference |
| L2H2-6OTD | Telomeric | Not explicitly found | |
| 6OTD (general) | Telomeric (telo24) | 163.7 ± 29.3 nM (SPR) | [3] |
| Pyridostatin (PDS) | General G-quadruplex | 490 nM | [4][5] |
| BRACO-19 | Telomeric | Not explicitly found | |
| Telomestatin (TMS) | Telomeric | Not explicitly found |
Table 1: Binding Affinity. This table outlines the dissociation constant (Kd), a measure of binding affinity, for each ligand with its target G-quadruplex structure. A lower Kd value indicates a higher binding affinity.
| Ligand | Assay | IC50 | Cell Line(s) | Reference |
| L2H2-6OTD | Not explicitly found | Not explicitly found | Not explicitly found | |
| Pyridostatin (PDS) | Telomerase Inhibition (TRAP) | 520 nM | In vitro | [6] |
| BRACO-19 | Telomerase Inhibition (TRAP) | 115 nM | In vitro | [7] |
| Cytotoxicity | 1.45 µM | U87 glioblastoma | [8][9] | |
| Cytotoxicity | 1.55 µM | U251 glioblastoma | [8][9] | |
| Cytotoxicity | 2.5 µM | SHG-44 glioblastoma | [8][9] | |
| Cytotoxicity | 2.5 µM | UXF1138L uterine carcinoma | [10] | |
| Telomestatin (TMS) | Telomerase Inhibition (TRAP) | 5 nM | In vitro | [11][12] |
Table 2: Biological Activity. This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a ligand required to inhibit a specific biological process by 50%. Lower IC50 values denote higher potency.
Experimental Protocols
Accurate comparison of ligand performance necessitates a thorough understanding of the experimental methodologies employed. Below are detailed protocols for key assays cited in this guide.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stability of G-quadruplex DNA in the presence of a ligand. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the G4 structure.
Protocol:
-
A dual-labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively, is used.[3]
-
The oligonucleotide is dissolved in a buffer solution (e.g., K+-rich buffer) to a final concentration of 0.2 µM.[3]
-
The G4 ligand is added to the solution at a specified concentration (e.g., 1.0 µM).[3]
-
The fluorescence is monitored as the temperature is increased, typically from 25°C to 98°C.[3]
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant change in fluorescence.[3]
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm in the presence of the ligand.[3]
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for measuring the binding affinity and kinetics of interactions between a ligand and a biomolecule, such as a G-quadruplex.[13][14]
Protocol:
-
A G-quadruplex-forming oligonucleotide is immobilized on an SPR sensor chip.[13]
-
The G4 ligand (analyte) is flowed over the chip surface at various concentrations.
-
The binding of the ligand to the immobilized G-quadruplex causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.[15]
-
The association (ka) and dissociation (kd) rate constants are determined by analyzing the sensorgrams.
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a widely used method to measure telomerase activity.[16][17][18] Inhibition of telomerase activity by a G4 ligand can be quantified using this assay.
Protocol:
-
Cell lysates containing telomerase are prepared.[19]
-
The lysates are treated with various concentrations of the G-quadruplex ligand.[19]
-
A substrate primer (TS) is added, which telomerase can extend by adding telomeric repeats (TTAGGG).[16][19]
-
The extension products are then amplified by PCR using forward (TS) and reverse (ACX) primers.[16][19]
-
The PCR products are resolved by gel electrophoresis and visualized.[19]
-
The intensity of the bands, corresponding to the amount of amplified telomeric repeats, is quantified to determine the level of telomerase activity.[19]
-
The IC50 value is the concentration of the ligand that reduces telomerase activity by 50%.[19]
Signaling Pathways and Mechanisms of Action
G-quadruplex ligands exert their biological effects by stabilizing G4 structures, which can interfere with various cellular processes. A primary mechanism is the inhibition of telomerase, leading to telomere shortening and eventual cell senescence or apoptosis.[20][21]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridostatin | CAS:1085412-37-8 | Drug used for promoting growth arrest | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. experts.azregents.edu [experts.azregents.edu]
- 13. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Telomeric Repeat Amplification Protocol (TRAP) assay [bio-protocol.org]
- 20. oncotarget.com [oncotarget.com]
- 21. aacrjournals.org [aacrjournals.org]
Unveiling the Affinity: A Comparative Analysis of L2H2-6OTD Intermediate-2's Interaction with Telomeric DNA
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding of the G-quadruplex stabilizing agent, L2H2-6OTD intermediate-2 (monomer), to telomeric DNA against its dimer and other prominent telomeric DNA binders. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
The stabilization of G-quadruplex structures within the telomeric regions of DNA is a promising strategy for the development of novel anti-cancer therapeutics. The macrocyclic hexaoxazole compound, L2H2-6OTD, and its derivatives have emerged as potent G-quadruplex binders and telomerase inhibitors. This guide focuses on the binding characteristics of the L2H2-6OTD monomer (referred to herein as this compound) and its dimer, placing their performance in context with other well-established telomeric DNA binding agents: telomestatin, BRACO-19, and RHPS4.
Comparative Analysis of Telomeric DNA Binders
The following table summarizes the quantitative data for the binding and inhibitory activities of this compound, its dimer, and selected alternative compounds against telomeric DNA and the enzyme telomerase.
| Compound | Binding Affinity (Kd) | Telomerase Inhibition (IC50) | Notes |
| This compound (monomer) | 22 ± 3 nM | 15 nM | Exhibits strong binding and potent telomerase inhibition. |
| L2H2-6OTD-dimer | 20 ± 3 nM | 7.5 nM | The dimer shows enhanced telomerase inhibition compared to the monomer.[1][2] |
| Telomestatin | - | Potent Inhibitor | A natural product known for its high selectivity for G-quadruplex DNA.[3] |
| BRACO-19 | - | EC50 = 6.3 µM (TRAP-LIG) | A synthetic acridine derivative with moderate selectivity for G-quadruplexes over duplex DNA.[1] |
| RHPS4 | - | Submicromolar | A pentacyclic acridine that acts as a potent G-quadruplex ligand and telomerase inhibitor.[4][5] |
Note: Direct comparison of all values should be made with caution due to variations in experimental conditions and methodologies across different studies.
Experimental Methodologies
The confirmation and characterization of this compound binding to telomeric DNA were achieved through a series of biophysical and biochemical assays. The detailed protocols for these key experiments are outlined below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to qualitatively assess the binding of a ligand to a DNA substrate. The principle lies in the fact that a DNA-ligand complex will migrate more slowly through a polyacrylamide gel than the unbound DNA.
Protocol:
-
Preparation of Telomeric DNA: A single-stranded telomeric DNA oligonucleotide (e.g., telo24: 5'-(TTAGGG)4-3') is radiolabeled, typically with ³²P at the 5' end.
-
G-Quadruplex Formation: The labeled oligonucleotide is annealed in a buffer containing a physiologically relevant cation (e.g., 100 mM KCl) to promote the formation of the G-quadruplex structure. This is typically achieved by heating the solution to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Binding Reaction: The annealed, labeled telomeric DNA is incubated with varying concentrations of the L2H2-6OTD compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl) for a specified time at a controlled temperature (e.g., 30 minutes at 25°C).
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel. The electrophoresis is carried out at a low temperature to maintain the integrity of the DNA-ligand complexes.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the bands corresponding to the free DNA and the slower-migrating DNA-ligand complexes. An increase in the intensity of the shifted band with increasing ligand concentration confirms binding.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding. The formation of a G-quadruplex structure and its interaction with a ligand produce characteristic CD spectra.
Protocol:
-
Sample Preparation: A solution of the telomeric DNA oligonucleotide is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) containing a cation to stabilize the G-quadruplex (e.g., 100 mM KCl).
-
Baseline Spectrum: A baseline CD spectrum of the buffer solution is recorded.
-
DNA Spectrum: The CD spectrum of the telomeric DNA solution is recorded to confirm the formation of the G-quadruplex structure. An anti-parallel G-quadruplex typically shows a positive peak around 295 nm and a negative peak around 260 nm.
-
Titration: Aliquots of a concentrated stock solution of the L2H2-6OTD compound are incrementally added to the DNA solution. After each addition and a brief incubation period, a CD spectrum is recorded.
-
Data Analysis: Changes in the CD spectrum, such as shifts in wavelength or changes in molar ellipticity, are monitored. These changes indicate an interaction between the ligand and the G-quadruplex and can provide insights into the binding mode and induced conformational changes.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity and the inhibitory effect of compounds like L2H2-6OTD.
Protocol:
-
Cell Lysate Preparation: A cell extract containing active telomerase is prepared from a cancer cell line (e.g., PC3 cells).
-
Telomerase Extension: The cell lysate is incubated with a substrate oligonucleotide (TS primer) in the presence of dNTPs and varying concentrations of the L2H2-6OTD compound. If not inhibited, telomerase will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer. An internal control is often included to monitor for PCR inhibition.
-
Product Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized. The intensity of the characteristic 6-base pair ladder, corresponding to the addition of telomeric repeats, is indicative of telomerase activity.
-
Quantification: The intensity of the bands is quantified to determine the concentration of the L2H2-6OTD compound that inhibits 50% of the telomerase activity (IC50).
Conclusion
The experimental evidence strongly supports the binding of this compound (monomer) to telomeric DNA, leading to the stabilization of the G-quadruplex structure and potent inhibition of telomerase activity. Comparative data reveals that while the monomer is a highly effective agent, its dimer exhibits even greater telomerase inhibitory potential. When benchmarked against other established G-quadruplex ligands such as telomestatin, BRACO-19, and RHPS4, the L2H2-6OTD series of compounds demonstrates competitive and promising activity, warranting further investigation in the development of novel cancer therapeutics targeting telomeres.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding of Telomestatin to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The G-quadruplex-stabilizing ligand RHPS4 enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6OTD Series Compounds: A Guide for Drug Development Professionals
An in-depth look at a promising class of G-quadruplex stabilizing telomerase inhibitors.
This guide provides a comprehensive comparative analysis of 6OTD series compounds, a class of macrocyclic hexaoxazoles that have emerged as potent G-quadruplex (G4) stabilizers and telomerase inhibitors. By targeting the protective caps of chromosomes, known as telomeres, these compounds offer a promising avenue for the development of novel anti-cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the mechanism of action, comparative efficacy, and experimental protocols associated with the 6OTD series.
Mechanism of Action: Stabilizing G-Quadruplexes to Inhibit Telomerase
Telomerase, an enzyme responsible for maintaining telomere length, is overexpressed in approximately 85-90% of cancer cells, contributing to their immortality.[1] The guanine-rich sequences of telomeric DNA can fold into four-stranded structures known as G-quadruplexes (G4s). The formation and stabilization of these G4 structures at the ends of chromosomes can effectively inhibit telomerase activity, leading to telomere shortening, cell cycle arrest, senescence, and ultimately, apoptosis.[2]
The 6OTD series of compounds, derived from the natural product Telomestatin, are designed to bind to and stabilize these telomeric G-quadruplexes.[3] This stabilization prevents the telomerase enzyme from accessing and elongating the telomeres, thereby selectively targeting cancer cells.[4]
Signaling Pathways and Cellular Consequences
The stabilization of G-quadruplexes by 6OTD compounds initiates a cascade of cellular events that culminate in anti-tumor activity. A primary consequence is the inhibition of telomerase, which leads to progressive telomere shortening with each cell division.[2] This triggers a DNA damage response, activating tumor suppressor pathways involving proteins like p53.[5]
Furthermore, G-quadruplex structures are also found in the promoter regions of several oncogenes, including c-Myc and Bcl-2.[6][7] By stabilizing these G4s, 6OTD compounds can downregulate the expression of these key cancer-driving genes.[6][7] The suppression of c-Myc disrupts cell proliferation and metabolism, while the downregulation of the anti-apoptotic protein Bcl-2 sensitizes cancer cells to programmed cell death (apoptosis).[6][7]
The diagram below illustrates the proposed signaling pathway initiated by 6OTD compounds.
Comparative Performance of 6OTD Analogs
The efficacy of 6OTD series compounds is primarily evaluated based on their telomerase inhibitory activity and their ability to stabilize G-quadruplex structures. The following tables summarize key performance data for representative 6OTD compounds and other G-quadruplex ligands.
Table 1: Telomerase Inhibitory Activity
| Compound | IC50 (nM) | Cell Line/Assay | Reference |
| L2H2-6OTD-dimer | 7.5 | TRAP Assay | [8] |
| L2H2-6M(2)OTD | 20 | TRAP Assay | [3] |
| Telomestatin | ~5 | TRAP Assay | [3] |
Table 2: G-Quadruplex Stabilization (ΔTm in °C)
| Compound | Telomeric G4 | c-Myc G4 | Bcl-2 G4 | Reference |
| L2H2-6OTD-dimer | >28.1 | - | - | [9] |
| Pyridostatin (PDF) | High | - | Significant | [7] |
| Cz-1 | - | >20 | - | [10] |
| Telomestatin | High | - | - | [11] |
Note: A higher ΔTm value indicates greater stabilization of the G-quadruplex structure. "-" indicates data not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[10]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different telomere damage signaling pathways in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of G-quadruplex DNA and inhibition of Bcl-2 expression by a pyridostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study on High Selectivities of Human Telomeric Dimeric G-Quadruplexes by Dimeric G-Quadruplex Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of L2H2-6OTD intermediate-2 bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of G-quadruplex (G4) stabilizing ligands, with a focus on their anti-cancer properties. While the specific compound "L2H2-6OTD intermediate-2" is not extensively documented in publicly available literature, this guide will use data from the well-characterized G4 ligand, BRACO-19 , as a representative example to illustrate the cross-validation of bioactivity in different cancer cell lines. The principles and methodologies described herein are applicable to the evaluation of novel G4 ligands like L2H2-6OTD and its derivatives.
The primary mechanism of action for these compounds involves the stabilization of G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and oncogene promoter regions. This stabilization inhibits telomerase activity, an enzyme crucial for maintaining telomere length and enabling the immortal phenotype of most cancer cells.
Comparative Bioactivity of G-Quadruplex Ligands
The following table summarizes the cytotoxic activity (IC50 values) of the G-quadruplex ligand BRACO-19 in various glioblastoma cell lines. Additionally, observed cytotoxic effects of BRACO-19 and another G4 ligand, C066-3108, in breast and prostate cancer cell lines are noted.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| BRACO-19 | U87 | Human Glioblastoma | 1.45 | [1] |
| U251 | Human Glioblastoma | 1.55 | [1] | |
| SHG-44 | Human Glioblastoma | 2.5 | [1] | |
| C6 | Rat Glioma | 27.8 | [1] | |
| BRACO-19 | MCF-7 | Human Breast Cancer | Cytotoxic effect observed | [2] |
| MDA-MB231 | Human Breast Cancer | Cytotoxic effect observed | [2] | |
| PC3 | Human Prostate Cancer | Cytotoxic effect observed | [2] | |
| LNCaP | Human Prostate Cancer | Cytotoxic effect observed | [2] | |
| C066-3108 | MCF-7 | Human Breast Cancer | Cytotoxic effect observed | [2] |
| MDA-MB231 | Human Breast Cancer | Cytotoxic effect observed | [2] | |
| PC3 | Human Prostate Cancer | Cytotoxic effect observed | [2] | |
| LNCaP | Human Prostate Cancer | Cytotoxic effect observed | [2] |
Experimental Protocols
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
1. Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 lysis buffer).
-
Incubate on ice for 30 minutes to allow for cell lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate for standardization.
2. Telomerase Extension Reaction:
-
Prepare a reaction mix containing the cell lysate, a telomerase substrate (TS) primer, dNTPs, and a reaction buffer.
-
Incubate at room temperature (e.g., 25°C) for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
3. PCR Amplification:
-
Terminate the telomerase extension reaction by heat inactivation (e.g., 94°C for 5 minutes).
-
Add a reverse primer (e.g., ACX primer) and Taq DNA polymerase to the reaction mix.
-
Perform PCR amplification for a set number of cycles (e.g., 30-35 cycles) with appropriate annealing and extension temperatures.
4. Detection of Amplified Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a labeled primer for visualization.
-
The presence of a characteristic ladder of DNA fragments with 6-base pair increments indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
1. Cell Plating:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound (e.g., L2H2-6OTD, BRACO-19) and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. Cell Fixation:
-
Discard the culture medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plates several times with water and allow them to air dry.
4. Staining:
-
Add a solution of Sulforhodamine B (SRB) in acetic acid to each well and incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add a Tris-base solution to each well to solubilize the protein-bound dye.
6. Absorbance Measurement:
-
Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The absorbance is proportional to the total cellular protein, which correlates with the cell number.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Caption: Mechanism of telomerase inhibition by G-quadruplex stabilizing ligands.
Caption: General workflow for cross-validating the bioactivity of G4 ligands.
References
L2H2-6OTD Intermediate-2: A Comparative Analysis of Telomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the telomerase inhibitor L2H2-6OTD, placing its activity in context with other known telomerase inhibitors. As "L2H2-6OTD intermediate-2" is a precursor in the chemical synthesis of the final L2H2-6OTD molecule, its biological activity, including its 50% inhibitory concentration (IC50), is not reported in the available scientific literature. Therefore, this guide will focus on the biological activity of the final compound, L2H2-6OTD, and its derivatives, comparing them against other well-characterized telomerase inhibitors.
The primary mechanism of action for L2H2-6OTD and similar compounds is the stabilization of G-quadruplex structures in telomeric DNA, which indirectly inhibits telomerase activity. The IC50 values presented here are predominantly determined using the Telomerase Repeat Amplification Protocol (TRAP) assay, a standard method for assessing telomerase activity.
Comparative IC50 Values of Telomerase Inhibitors
The following table summarizes the IC50 values of L2H2-6OTD and other selected telomerase inhibitors. Lower IC50 values are indicative of higher potency.
| Compound | IC50 Value (nM) | Target | Assay |
| L2H2-6OTD (monomer) | 15 | Telomerase | TRAP |
| L2H2-6OTD (dimer) | 7.5[1] | Telomerase | TRAP |
| Telomestatin | 5[2] | Telomerase | TRAP |
| BRACO-19 | Not explicitly stated in nM, but significant inhibition observed at 5µM[3] | Telomerase | TRAP |
| RHPS4 | 330[4][5] | Telomerase | TRAP |
Mechanism of Action: Telomerase Inhibition via G-Quadruplex Stabilization
Telomeres, the protective caps at the ends of chromosomes, are composed of repetitive G-rich DNA sequences. These sequences can fold into four-stranded structures known as G-quadruplexes. The enzyme telomerase is responsible for maintaining telomere length, a process crucial for cell proliferation, especially in cancer cells where telomerase is often overexpressed.
L2H2-6OTD and other G-quadruplex ligands inhibit telomerase by binding to and stabilizing these G-quadruplex structures.[6] This stabilization prevents the telomerase enzyme from accessing the 3' end of the telomere, thereby blocking telomere elongation. This ultimately leads to telomere shortening, cellular senescence, and apoptosis in cancer cells.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
In Vivo Anticancer Efficacy: A Comparative Analysis of G-Quadruplex Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer effects of G-quadruplex stabilizing ligands, with a focus on L2H2-6OTD intermediate-2 and prominent alternative agents: Telomestatin, BRACO-19, and RHPS4. While direct in vivo experimental data for this compound is not publicly available, this guide leverages data from structurally and functionally similar compounds to provide a comprehensive comparison for researchers in the field of anticancer drug development.
G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and oncogene promoter regions. Stabilization of these structures by small molecule ligands has emerged as a promising strategy for cancer therapy by inhibiting telomerase activity and downregulating oncogene expression.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo anticancer effects of Telomestatin, BRACO-19, and RHPS4 in various tumor xenograft models. This data provides a benchmark for the expected in vivo performance of G-quadruplex stabilizing ligands.
| Compound | Animal Model | Tumor Type | Dosage and Administration | Key Findings |
| Telomestatin | Nude mice | Human leukemia (U937) xenograft | 15 mg/kg, intraperitoneal, twice a week for 4 weeks | Significant reduction in tumor volume and decreased tumor telomerase activity.[1] |
| Nude mice | Human leukemia (U937) xenograft | 3-15 mg/kg, intraperitoneal for 4 weeks | Dose-dependent decrease in tumor telomerase activity (60.2% at 3 mg/kg, 92.5% at 15 mg/kg) and inhibition of tumor growth.[2] | |
| BRACO-19 | Nude mice (NMRI) | Human uterine carcinoma (UXF1138L) xenograft | 2 mg/kg/day, intraperitoneal | 96% tumor growth inhibition compared to controls, with partial tumor regressions.[3][4] |
| RHPS4 | Nude mice (CD-1) | Human melanoma (M14), prostate (PC3), non-small cell lung (H460), breast (CG5), and colon (HT29) carcinoma xenografts | 15 mg/kg, intravenous, daily for 15 days | Active as a single agent in all tumor models, with the most significant effect in breast cancer xenografts (80% tumor weight inhibition).[5] |
| Nude mice | Glioblastoma (U251MG) xenograft | 10 mg/kg/day, intravenous for 5 days | Effective in blocking tumor growth, particularly when combined with ionizing radiation.[6][7] |
Signaling Pathways and Mechanism of Action
G-quadruplex ligands exert their anticancer effects primarily through the stabilization of G-quadruplex structures in telomeres and oncogene promoters. This leads to telomerase inhibition and downregulation of oncogene transcription.
Caption: Mechanism of action for G-quadruplex stabilizing ligands.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for xenograft studies with G-quadruplex ligands.
Human Tumor Xenograft Model Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., U937, UXF1138L, M14) are cultured under standard conditions.
-
A specific number of cells (typically 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[1]
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width^2) / 2.
-
-
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100 mm³), animals are randomized into control and treatment groups.[1]
-
The G-quadruplex ligand (e.g., Telomestatin, BRACO-19, RHPS4) is administered via the specified route (intraperitoneal or intravenous) at the indicated dosage and schedule.[2][3][5] The control group receives the vehicle.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes are monitored throughout the treatment period.
-
Animal body weight and general health are observed to assess toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., telomerase activity assay, histological analysis).
-
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
While in vivo data for this compound is not currently available, the extensive research on other G-quadruplex ligands like Telomestatin, BRACO-19, and RHPS4 demonstrates the potential of this class of compounds as effective anticancer agents. The provided data and protocols offer a valuable resource for researchers designing and evaluating new G-quadruplex stabilizers. Further preclinical in vivo studies are warranted to validate the anticancer effects of L2H2-6OTD and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]
- 6. G-quadruplex ligand RHPS4 radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L2H2-6OTD Intermediate-2: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal of L2H2-6OTD intermediate-2, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Key Hazard and Disposal Information
The following table summarizes the critical safety and disposal data for L2H2-6OTD.
| Parameter | Value/Instruction | Source |
| Chemical Name | L2H2-6OTD | DC Chemicals |
| CAS Number | 1016263-75-4 | DC Chemicals |
| Primary Hazards | Harmful if swallowed (Acute toxicity, Oral, Category 4). Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1). | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1] |
Experimental Protocol: Waste Neutralization and Disposal
Given the hazardous nature of L2H2-6OTD, direct disposal into laboratory drains or general waste is strictly prohibited. The recommended procedure involves containment, labeling, and transfer to a certified hazardous waste management facility. The following protocol outlines the necessary steps for safe handling and disposal.
Materials:
-
Chemical-resistant container with a secure lid (e.g., high-density polyethylene)
-
Appropriate Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
-
A suitable respirator may be required depending on the potential for aerosol formation.
-
-
Hazardous waste labels
-
Spill containment kit
Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, in a designated, leak-proof, and clearly labeled waste container.
-
Do not mix L2H2-6OTD waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name ("this compound"), the CAS number (1016263-75-4), and the approximate quantity of the waste.
-
Indicate the relevant hazards: "Toxic," "Harmful if Swallowed," and "Hazardous to the Aquatic Environment."
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS representative with a complete and accurate description of the waste, including the information from the hazardous waste label.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS.
-
If trained and equipped, contain the spill using an appropriate spill kit.
-
Avoid generating dust or aerosols.
-
Collect the spilled material and any contaminated absorbent materials into a designated hazardous waste container and label it accordingly.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for L2H2-6OTD Intermediate-2
This document provides immediate and essential safety, handling, and disposal information for L2H2-6OTD intermediate-2, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Skin and Body | Impervious clothing.[1] | Provides a barrier against accidental spills. |
| Respiratory | Suitable respirator.[1] | Use in areas with inadequate ventilation or when dust/aerosol formation is possible. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.
Safe Handling:
-
Avoid contact with skin, eyes, and inhalation of dust or aerosols.[1]
-
Use only in areas equipped with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
First Aid and Emergency Measures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly call a physician.[1] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spillage | Collect spillage. Avoid release to the environment.[1] |
Disposal Plan
Dispose of this compound and its container in accordance with all local, state, and federal regulations. This material should be sent to an approved waste disposal plant.[1] Avoid releasing it into the environment due to its high aquatic toxicity.[1]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a research setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
